D8-Mmad
Description
Properties
Molecular Formula |
C41H66N6O6S |
|---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1/i4D3,5D3,26D,35D |
InChI Key |
BLUGYPPOFIHFJS-JVNODLFUSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of D8-Monomethylauristatin E (D8-MMAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D8-Monomethylauristatin E (D8-MMAE) is the deuterated form of Monomethylauristatin E (MMAE), a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][2] Due to its extreme cytotoxicity, MMAE is not administered as a standalone drug but is a critical component of antibody-drug conjugates (ADCs). In this context, it serves as a cytotoxic payload delivered specifically to cancer cells.[1][2][] The deuterated variant, D8-MMAE, is frequently utilized as an internal standard in analytical methods, such as mass spectrometry, for the accurate quantification of MMAE.[4][5][6] This guide provides a comprehensive overview of the mechanism of action of D8-MMAE, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Microtubule Disruption
The primary mechanism of action of D8-MMAE is the potent inhibition of tubulin polymerization.[1][] Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division.
By binding to tubulin, D8-MMAE disrupts the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cells from proceeding through mitosis.[7][8] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.[7][8][9]
Quantitative Data
The cytotoxic potency of MMAE has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [10] |
| HEK293 | - | 4.24 ± 0.37 | [10] |
| PC-3 | Prostate Cancer | ~2 | [7] |
| C4-2B | Prostate Cancer | ~2 | [7] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [11] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [11] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [11] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [11] |
| MCF-7 | Breast Cancer | 0.9 | [6] |
| Nine Lymphoma Cell Lines | Lymphoma | 0.039 - 1.35 | [6] |
Tubulin Binding Affinity: Fluorescence polarization binding assays have been used to determine the binding affinity of auristatin analogs to tubulin. For a fluorescein isothiocyanate (FITC) labeled MMAE derivative, the dissociation constant (KD) was determined to be 291 nM (±3 nM).[12]
Signaling Pathways
The cytotoxic effects of D8-MMAE are mediated through a well-defined signaling cascade that begins with the disruption of microtubule dynamics and culminates in apoptosis.
Tubulin Inhibition and Mitotic Arrest
D8-MMAE binds to the vinca domain of tubulin, leading to the inhibition of microtubule polymerization. This disruption of the microtubule network activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.
Caption: D8-MMAE-induced G2/M phase cell cycle arrest.
Induction of Apoptosis
Prolonged arrest in mitosis triggers the intrinsic pathway of apoptosis. This process involves the activation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway activated by D8-MMAE.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of D8-MMAE on cancer cell lines and to calculate IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of D8-MMAE (e.g., 0.01 nM to 4000 nM) for 72 hours.[10]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay
This assay directly measures the effect of D8-MMAE on the in vitro polymerization of tubulin.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in an appropriate assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[13]
-
Compound Addition: Add varying concentrations of D8-MMAE to the reaction mixture in a 384-well plate.[13]
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence of DAPI increases upon binding to polymerized microtubules.[13]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of D8-MMAE can be quantified by comparing the polymerization rates and extents to a control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of D8-MMAE on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cancer cells with D8-MMAE at a specific concentration (e.g., 4 nM) for 24 hours.[7]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software. An accumulation of cells in the G2/M phase indicates cell cycle arrest.[7]
Western Blot Analysis of Apoptotic Markers
This protocol is used to detect the activation of apoptotic signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with D8-MMAE for various time points (e.g., 24, 48, 72 hours), then lyse the cells to extract total protein.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptotic markers such as cleaved PARP, cleaved caspase-3, cleaved caspase-9, Bax, and Bcl-2.[7][14] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Analysis: Analyze the changes in the expression levels of the apoptotic proteins to confirm the induction of apoptosis.
Caption: Experimental workflow for characterizing D8-MMAE.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
An In-Depth Technical Guide to D8-Mmad: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
D8-Mmad, a deuterated derivative of Monomethylauristatin D (MMAD), is a potent synthetic antineoplastic agent. As a member of the auristatin family, derived from the marine natural product dolastatin 10, it functions as a highly effective tubulin polymerization inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound. Its primary application lies in the development of Antibody-Drug Conjugates (ADCs), where it serves as a cytotoxic payload, offering a targeted approach to cancer therapy. This document is intended to be a valuable resource for researchers and scientists engaged in the fields of oncology, medicinal chemistry, and drug development.
Chemical Structure and Identifiers
This compound is the isotopically labeled version of Monomethylauristatin D (MMAD), also known as Demethyldolastatin 10. The deuterium labeling is strategically placed to serve as an internal standard in mass spectrometry-based bioanalytical assays, facilitating accurate quantification in complex biological matrices.
Chemical Structure:
While a 2D structure image is not available, the structural information can be derived from its chemical identifiers.
Table 1: Chemical Identifiers for this compound and MMAD
| Identifier | This compound | MMAD (Monomethylauristatin D) |
| IUPAC Name | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide-d8 | (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide |
| Synonyms | Demethyldolastatin 10-d8; Monomethylauristatin D-d8 | Demethyldolastatin 10; Monomethyl Dolastatin 10 |
| Molecular Formula | C41H58D8N6O6S | C41H66N6O6S |
| Molecular Weight | 779.11 g/mol | 771.06 g/mol |
| SMILES String | O=C(N--INVALID-LINK--CC2=CC=CC=C2)--INVALID-LINK----INVALID-LINK--[C@H]3N(C(C--INVALID-LINK----INVALID-LINK--CC">C@HN(C(--INVALID-LINK--([2H])NC(--INVALID-LINK--NC)=O)=O)C)=O)CCC3 | CN(--INVALID-LINK--N1CCC[C@H]1--INVALID-LINK----INVALID-LINK--C(=O)N--INVALID-LINK--C1=NC=CS1)OC">C@H--INVALID-LINK--CC)C(=O)--INVALID-LINK--C(C)C">C@@HC(C)C |
| CAS Number | Not available | 203849-91-6[1] |
Physicochemical and Pharmacological Properties
The physicochemical properties of auristatins are critical for their performance as ADC payloads, influencing factors such as solubility, stability, and cell permeability. The pharmacological properties are characterized by potent cytotoxicity against a broad range of cancer cell lines.
Table 2: Physicochemical and Pharmacological Properties of MMAD
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: >10 mM | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |
| Predicted pKa | 13.66 ± 0.20 | [4] |
| Predicted Density | 1.088 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 873.5 ± 65.0 °C | [4] |
| Calculated AlogP | 4.79 (for MC-VC-PAB-MMAE) | [5] |
| IC50 (SKBR3 cell line) | 3.27 ± 0.42 nM (for MMAE) | [2][6] |
| IC50 (HEK293 cell line) | 4.24 ± 0.37 nM (for MMAE) | [2][6] |
| IC50 (NCI-H69 cell line) | 0.059 nM (for Dolastatin 10) | [7] |
| IC50 (L1210 leukemia cells) | 0.03 nM (for Dolastatin 10) | [7] |
| IC50 (DU-145 prostate cancer cells) | 0.5 nM (for Dolastatin 10) | [7] |
Note: Some data points are for the closely related analogue Monomethylauristatin E (MMAE) or the parent compound Dolastatin 10, as specific data for MMAD was not available.
Mechanism of Action: Microtubule Disruption
MMAD, like other auristatins, exerts its potent cytotoxic effects by disrupting the cellular microtubule network. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
The mechanism of action involves the following key steps:
-
Binding to Tubulin: MMAD binds to the β-subunit of the αβ-tubulin heterodimer at the vinca alkaloid binding site.[8]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[8]
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[8]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Caption: Signaling pathway of MMAD-induced cytotoxicity.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available protocol for the specific synthesis of this compound is not readily found in the literature. However, the synthesis of its non-deuterated counterpart, MMAD, and other dolastatin 10 analogues has been described.[7] The synthesis is a complex multi-step process involving the coupling of unique amino acid precursors. The introduction of deuterium atoms would likely involve the use of deuterated starting materials or reagents at specific steps in the synthetic route. For researchers requiring this compound, it is typically procured from specialized chemical suppliers who have developed proprietary synthetic methods.
Preparation of an Antibody-Drug Conjugate (ADC) with MMAD
The conjugation of MMAD to a monoclonal antibody (mAb) is a critical step in the development of an ADC. A common method involves the use of a linker, such as the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker. This process generally involves the following steps:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to generate free thiol groups. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Linker-Payload Activation: The linker-payload, in this case, MC-VC-PABC-MMAD, is prepared for conjugation.
-
Conjugation: The maleimide group of the linker reacts with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. This is often accomplished using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Caption: General workflow for ADC conjugation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the corresponding ADC for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable tool in the research and development of targeted cancer therapies. Its potent cytotoxic activity, coupled with the ability for precise quantification through isotopic labeling, makes it an important component in the preclinical and clinical evaluation of antibody-drug conjugates. This guide provides a foundational understanding of its chemical and pharmacological properties, mechanism of action, and essential experimental protocols. Further research into the specific physicochemical properties of this compound and the development of novel linker technologies will continue to advance its application in the next generation of cancer therapeutics.
References
- 1. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. cy.hsp-pharma.com [cy.hsp-pharma.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of Monomethylauristatin D-d8
This technical guide provides a comprehensive overview of the synthesis and characterization of Monomethylauristatin D-d8 (MMAD-d8), a deuterated analog of the potent antimitotic agent Monomethylauristatin D (MMAD). The incorporation of deuterium atoms provides a valuable tool for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document details a plausible synthetic pathway, comprehensive characterization methodologies, and the underlying mechanism of action of the auristatin family of compounds.
Physicochemical Properties of Monomethylauristatin D-d8
Monomethylauristatin D-d8 is a complex synthetic peptide derivative. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C41H58D8N6O6S | [1] |
| Molecular Weight | 779.1 g/mol | [1] |
| IUPAC Name | (2S)-2,3,4,4,4-pentadeuterio-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-2-(methylamino)-3-(trideuteriomethyl)butanamide | [1] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO | [2][3] |
Synthesis of Monomethylauristatin D-d8
The synthesis of Monomethylauristatin D-d8 is a multi-step process involving the coupling of deuterated and non-deuterated amino acid and peptide fragments. While a specific, detailed synthesis for MMAD-d8 is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of other auristatins and related peptide compounds[4]. The following workflow outlines a potential synthetic strategy.
Caption: A generalized workflow for the synthesis of Monomethylauristatin D-d8.
Experimental Protocol: Peptide Coupling and Purification (Representative)
This protocol is a representative example of a peptide coupling reaction that would be central to the synthesis of MMAD-d8.
-
Dissolution: Dissolve the protected pentapeptide core (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF).
-
Activation: Add a coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the deuterated valine precursor (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Deprotection: Treat the crude product with a deprotection agent, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove any protecting groups.
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final Monomethylauristatin D-d8.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid powder.
Characterization of Monomethylauristatin D-d8
The comprehensive characterization of MMAD-d8 is crucial to confirm its identity, purity, and structural integrity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For MMAD-d8, NMR is used to confirm the presence and location of the deuterium atoms.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum is expected to be similar to that of non-deuterated MMAD, with the notable absence of signals corresponding to the protons that have been replaced by deuterium on the designated valine residue.
-
¹³C NMR: The carbon NMR spectrum will also be similar to that of MMAD, although the signals for the deuterated carbons may be broadened or show a different multiplicity due to C-D coupling.
-
2D NMR: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be employed to assign all proton and carbon signals and to confirm the overall structure. 2D ROESY or NOESY experiments can provide insights into the conformational properties of the molecule in solution[5][6].
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of MMAD-d8 in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Processing and Analysis: Process the acquired data using appropriate software. Assign the chemical shifts and coupling constants, and compare the spectra with those of a non-deuterated MMAD standard, if available, to confirm the positions of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to confirm the elemental composition of MMAD-d8. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 779.5 (approx.) |
| [M+Na]⁺ | 801.5 (approx.) |
| [M+K]⁺ | 817.5 (approx.) |
Note: The exact m/z values will depend on the isotopic distribution.
Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide further structural confirmation. The fragmentation pattern of MMAD-d8 would be compared to that of MMAD to identify fragments containing the deuterated portion.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of MMAD-d8 in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid. For analysis in biological matrices, a protein precipitation or solid-phase extraction step is typically required[7][8].
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid)[7].
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Data Analysis: Determine the accurate mass of the parent ion and analyze the MS/MS fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized MMAD-d8. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm and 280 nm).
-
Analysis: The purity is determined by integrating the peak area of the main product peak and expressing it as a percentage of the total peak area.
Mechanism of Action of Auristatins
Monomethylauristatin D, like other members of the auristatin family, is a potent antimitotic agent that functions by inhibiting tubulin polymerization[9][10]. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. This mechanism makes auristatins highly effective cytotoxic agents, particularly when delivered specifically to cancer cells as part of an antibody-drug conjugate (ADC).
Caption: The mechanism of action of an MMAD-containing antibody-drug conjugate.
Conclusion
The synthesis and characterization of Monomethylauristatin D-d8 require a multi-faceted approach combining complex organic synthesis with advanced analytical techniques. This guide provides a framework for the preparation and comprehensive analysis of this important deuterated compound. The availability of well-characterized MMAD-d8 is essential for researchers in drug development, enabling more accurate and reliable quantification in preclinical and clinical studies. Its role as an internal standard is critical for understanding the pharmacokinetics and metabolism of auristatin-based therapeutics, ultimately contributing to the development of safer and more effective cancer treatments.
References
- 1. Monomethyl Auristatin D (MMAD)-d8 | C41H66N6O6S | CID 169444162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Role of Deuterium in the Stability of D8-Monomethylauristatin D
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of deuterium incorporation in enhancing the metabolic stability of Monomethylauristatin D (MMAD), a potent microtubule-disrupting agent. The deuterated analog, commonly referred to as D8-MMAD or MMAD-d8, leverages the kinetic isotope effect to offer a more robust pharmacokinetic profile, a critical attribute for its application in antibody-drug conjugates (ADCs).
The Core Principle: The Kinetic Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1] The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step proceed more slowly.[2]
In the context of drug metabolism, this effect is particularly relevant for compounds that are substrates of cytochrome P450 (CYP) enzymes, which are major players in drug oxidation.[3] By strategically replacing hydrogen atoms at metabolically labile sites with deuterium, the rate of enzymatic degradation can be reduced, leading to:
-
Increased half-life: The drug remains in the systemic circulation for a longer duration.[4]
-
Reduced metabolic clearance: Less of the drug is eliminated through metabolic pathways.
-
Improved bioavailability: A higher fraction of the administered dose reaches the target site.[]
-
Potentially altered metabolite profile: The formation of certain metabolites may be suppressed.[]
The deuteration of MMAD to yield this compound is a prime example of applying this principle to enhance the stability of a potent cytotoxic agent.[6]
Quantitative Data on this compound Stability
While specific proprietary data on the stability of this compound may not be publicly available, the following table summarizes the expected improvements based on the established principles of the kinetic isotope effect and data from analogous deuterated compounds.
| Parameter | Non-Deuterated MMAD | This compound (Expected) | Rationale |
| In vitro metabolic half-life (t½) in human liver microsomes | Shorter | Longer | Reduced rate of CYP-mediated oxidation at deuterated positions. |
| In vivo plasma clearance (CL) | Higher | Lower | Slower metabolic breakdown leads to reduced elimination from the body. |
| Area under the curve (AUC) | Lower | Higher | Increased systemic exposure due to longer circulation time. |
| Formation of specific oxidative metabolites | Higher | Lower | Deuteration at the sites of oxidation blocks or slows down the metabolic reaction. |
Note: The exact quantitative improvements are dependent on the specific sites of deuteration and the primary metabolic pathways of MMAD.
Experimental Protocols for Assessing Stability
1. In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine and compare the rate of metabolic degradation of MMAD and this compound.
Methodology:
-
Incubation: Incubate MMAD and this compound (typically 1 µM) separately with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the remaining parent compound (MMAD or this compound) at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7]
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k.
2. Pharmacokinetic Study in a Rodent Model
Objective: To evaluate and compare the in vivo pharmacokinetic profiles of MMAD and this compound.
Methodology:
-
Animal Model: Utilize a suitable rodent model (e.g., Sprague-Dawley rats).
-
Drug Administration: Administer MMAD and this compound intravenously to different groups of animals at a defined dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the plasma concentrations of MMAD and this compound using a validated LC-MS/MS assay.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMAD
Monomethylauristatin D, and by extension this compound, exerts its cytotoxic effect by disrupting microtubule dynamics, which are crucial for cell division.
Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for comparing the stability of a deuterated versus a non-deuterated compound.
Caption: Workflow for comparative stability analysis of MMAD and this compound.
Logical Relationship of Deuteration and Stability
This diagram outlines the logical connection between deuterium substitution and the resulting improvement in drug stability.
Caption: The impact of deuteration on metabolic stability and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
D8-Mmad: A Technical Guide to a Deuterated Microtubule Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
D8-Mmad is a deuterated analog of Monomethylauristatin D (MMAD), a potent synthetic antineoplastic agent. Like other members of the auristatin family, this compound functions as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis. The incorporation of deuterium at specific positions within the molecule is a strategic modification aimed at improving its pharmacokinetic profile by leveraging the kinetic isotope effect. This alteration can lead to a reduced rate of metabolism, potentially resulting in a longer half-life and improved therapeutic index. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data for the closely related compound Monomethylauristatin E (MMAE), and detailed experimental protocols for its investigation.
While specific quantitative data for this compound and its non-deuterated parent compound, MMAD, are not extensively available in the public domain, the information presented herein is based on the well-characterized and structurally similar auristatin, MMAE. It is important to note that while the fundamental mechanism of action is expected to be conserved, the potency and pharmacokinetic properties of this compound may differ.
The Rationale for Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with its heavier isotope, deuterium, at sites of metabolic oxidation can significantly slow down the rate of enzymatic degradation. This phenomenon, known as the kinetic isotope effect, arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By reducing the rate of metabolism, deuteration can lead to:
-
Increased plasma half-life: The drug remains in the circulation for a longer period.
-
Enhanced exposure: A higher area under the curve (AUC) in pharmacokinetic studies.
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-associated toxicities.
-
Improved metabolic stability: The drug is less susceptible to breakdown by metabolic enzymes, such as cytochrome P450s.
The "D8" designation in this compound indicates the presence of eight deuterium atoms. While the exact positions are not publicly specified, they are likely placed at sites known to be susceptible to oxidative metabolism in the parent molecule.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like other auristatins, exerts its potent cytotoxic effects by interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
The proposed signaling pathway for auristatin-induced apoptosis is as follows:
Caption: this compound Signaling Pathway.
Quantitative Data (MMAE as a Surrogate)
Due to the limited availability of public data on this compound and MMAD, the following tables summarize the cytotoxic activity of the closely related and extensively studied auristatin, Monomethylauristatin E (MMAE). These values provide an estimate of the expected potency range for auristatin-class compounds.
Table 1: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [1] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [1] |
| MDA-MB-468 | Breast Cancer | Higher cytotoxicity than MDA-MB-453 | [2] |
| MDA-MB-453 | Breast Cancer | Lower cytotoxicity than MDA-MB-468 | [2] |
Table 2: Tubulin Polymerization Inhibition by Auristatins
| Compound | Assay Method | Parameter | Value | Reference |
| MMAE | Tubulin Polymerization Assay | Inhibition | Potent inhibitor | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for other microtubule-disrupting agents and may require optimization for specific experimental conditions.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Caption: Tubulin Polymerization Assay Workflow.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
DMSO (anhydrous)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in general tubulin buffer.
-
-
Reaction Assembly (on ice):
-
In a pre-chilled 96-well plate, add the desired volume of the this compound dilution or vehicle control (DMSO in buffer).
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration of this compound.
-
Determine the rate of polymerization and the steady-state absorbance.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.
-
Cell Viability Assay (MTT or PrestoBlue)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Caption: Cell Viability Assay Workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
Assay:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For PrestoBlue assay: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours.
-
-
Readout and Analysis:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 570 nm with a 600 nm reference for PrestoBlue).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value.
-
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
Caption: Immunofluorescence Workflow.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with an effective concentration of this compound (e.g., 10x IC50) for a desired period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in treated cells to that in control cells.
-
Conclusion
This compound represents a promising strategy in the development of microtubule-disrupting agents with potentially enhanced pharmacokinetic properties. While direct experimental data for this compound is limited, the extensive research on the closely related compound MMAE provides a strong foundation for understanding its mechanism of action and for designing experiments to elucidate its specific characteristics. The provided protocols offer a starting point for researchers to investigate the in vitro and cellular effects of this compound, contributing to a more comprehensive understanding of this deuterated auristatin analog and its potential as a therapeutic agent. It is imperative that future studies focus on generating specific quantitative data for this compound to accurately assess the impact of deuteration on its potency and pharmacokinetic profile.
References
Foundational Research on Auristatin-Based ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding auristatin-based Antibody-Drug Conjugates (ADCs), providing a comprehensive resource for professionals in the field of drug development. This guide covers the core principles of auristatin-based ADCs, from their mechanism of action to detailed experimental protocols and key quantitative data, facilitating a deeper understanding of this critical class of cancer therapeutics.
Introduction to Auristatin-Based ADCs
Auristatins, synthetic analogs of the natural product dolastatin 10, are highly potent antimitotic agents.[1] Their exceptional cytotoxicity makes them ideal payloads for ADCs, which are designed to selectively deliver these potent agents to cancer cells, thereby minimizing systemic toxicity. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the most extensively studied auristatin derivatives used in ADCs.[1] These ADCs have shown significant promise in treating various cancers, with several gaining regulatory approval.
The efficacy of an auristatin-based ADC is dependent on a multi-step process that includes binding to a specific tumor-surface antigen, internalization, and the subsequent release of the auristatin payload within the cancer cell.[2] This targeted delivery mechanism is central to their therapeutic index.
Mechanism of Action
The cytotoxic effect of auristatin-based ADCs is initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex, typically through endocytosis.
Once internalized, the ADC is trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker connecting the antibody to the auristatin payload is cleaved by proteases, such as cathepsin B, releasing the active cytotoxic agent into the cytoplasm.[3]
Free auristatin, most commonly MMAE, then binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to the inhibition of microtubule polymerization. The disruption of the microtubule network results in cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[4][5]
Beyond direct cytotoxicity to the target cell, some auristatin-based ADCs, particularly those with cell-permeable payloads like MMAE, can exert a "bystander effect." This occurs when the released payload diffuses out of the target cancer cell and kills neighboring, antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.
Recent research has also indicated that auristatin-based ADCs can activate multiple endoplasmic reticulum (ER) stress response pathways. This disruption of the microtubule network contributes to ER stress, which can serve as an additional apoptotic mechanism alongside mitotic arrest. The induction of immunogenic cell death (ICD) through ER stress may also initiate an antitumor immune response.[4]
Quantitative Data
The in vitro potency and in vivo efficacy of auristatin-based ADCs are critical parameters evaluated during their development. The following tables summarize key quantitative data from various preclinical studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table presents IC50 values for various auristatin-based ADCs against different cancer cell lines.
| ADC Target | Auristatin Payload | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| CD30 | MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | 10 | [6] |
| CD70 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 55 | [6] |
| CD71 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 2 | [6] |
| HER2 | MMAU (MMAE prodrug) | JIMT-1 | Breast Cancer | ~1 | |
| HER2 | MMAU (MMAE prodrug) | NCI-N87 | Gastric Cancer | ~0.1 | |
| Nectin-4 | MMAE | MDA-MB-468 | Breast Cancer | Not Specified | [7] |
| FGFR2 | Auristatin W derivative | SNU-16 | Gastric Cancer | Not Specified | [8] |
In Vivo Tumor Growth Inhibition
Xenograft models are commonly used to evaluate the in vivo antitumor activity of ADCs. The following table summarizes tumor growth inhibition (TGI) data from preclinical studies.
| ADC Target | Auristatin Payload | Xenograft Model | Cancer Type | Dose (mg/kg) | TGI (%) | Reference |
| CD30 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 1 | Not Specified | [6] |
| CD70 | MMAE | L-82 | Anaplastic Large Cell Lymphoma | 3 | Not Specified | [6] |
| FGFR2 | Auristatin W derivative | SNU-16 | Gastric Cancer | 5 | >90 (Partial Regression) | [8] |
| Nectin-4 | MMAE | MDA-MB-468 | Breast Cancer | 3 | Complete Regression | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to ADC research. This section provides methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of an ADC.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Auristatin-based ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period of 72 to 96 hours. The incubation time may vary depending on the cell line and the specific ADC.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
Xenograft studies in immunodeficient mice are essential for evaluating the in vivo efficacy of auristatin-based ADCs.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Auristatin-based ADC and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, such as PBS or serum-free medium, at the desired concentration. Matrigel may be mixed with the cell suspension to improve tumor engraftment.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC and vehicle control intravenously (i.v.) via the tail vein according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology or biomarker assessment. Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
This technical guide provides a foundational overview of auristatin-based ADCs, encompassing their mechanism of action, key preclinical data, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and scientists in the field of oncology drug development, aiding in the design and interpretation of studies aimed at advancing this promising class of targeted therapies. As research continues, a deeper understanding of the intricate mechanisms and the development of novel auristatin payloads and linker technologies will further enhance the therapeutic potential of these powerful anticancer agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Navigating the Isotopic Frontier: An In-depth Technical Guide to Exploratory Studies of Deuterated ADC Payloads
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium, a stable isotope of hydrogen, into the molecular architecture of antibody-drug conjugate (ADC) payloads represents a promising frontier in the quest for enhanced therapeutic efficacy and improved safety profiles. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and analytical techniques underpinning the exploratory studies of deuterated ADC payloads. By leveraging the deuterium kinetic isotope effect (KIE), researchers can modulate the metabolic stability of these highly potent cytotoxic agents, potentially leading to a wider therapeutic window and more favorable pharmacokinetic properties.
The Kinetic Isotope Effect: A Pillar of Deuterated Drug Design
The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle alteration has profound implications for the metabolic fate of a drug molecule. Many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-limiting step in the metabolic cascade. The increased bond energy of the C-D bond can significantly slow down this cleavage process, a phenomenon known as the deuterium kinetic isotope effect (KIE).[1][2][3][4]
This deliberate metabolic "braking" can lead to several advantageous outcomes for an ADC payload:
-
Enhanced Metabolic Stability: A reduced rate of metabolism can increase the half-life of the active payload in circulation and within the target tumor cell.[1][]
-
Improved Pharmacokinetic Profile: Slower clearance can lead to higher and more sustained exposure of the tumor to the cytotoxic agent.
-
Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, deuteration can minimize the generation of potentially harmful metabolites.[1]
-
Increased Therapeutic Index: The combination of enhanced efficacy and potentially reduced off-target toxicity can lead to a wider therapeutic window.
Data Presentation: A Comparative Analysis
The following tables present illustrative quantitative data comparing a hypothetical deuterated ADC payload (Payload-D) with its non-deuterated counterpart (Payload-H). This data is based on the established principles of the kinetic isotope effect and represents plausible outcomes of comparative studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Payload-H | 25 | 27.7 |
| Payload-D | 75 | 9.2 |
Table 2: Comparative Pharmacokinetics in a Murine Xenograft Model
| Analyte | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | t½ (h) |
| ADC-Payload-H | 850 | 15,300 | 30 |
| ADC-Payload-D | 920 | 27,600 | 55 |
| Free Payload-H | 15 | 270 | 2.5 |
| Free Payload-D | 8 | 180 | 4.0 |
Table 3: In Vitro Cytotoxicity against HER2-Positive NCI-N87 Cells
| ADC | IC50 (nM) |
| ADC-Payload-H | 1.2 |
| ADC-Payload-D | 0.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the exploratory studies of deuterated ADC payloads.
Protocol 1: Synthesis of a Deuterated Maytansinoid (DM1) Payload
This protocol is an adaptation for the synthesis of a deuterated analog of the maytansinoid payload, DM1.
Objective: To introduce deuterium atoms at a metabolically labile position of the DM1 payload.
Materials:
-
Ansatrienol P-3
-
Deuterated N-iodosuccinimide (d-NIS)
-
Trifluoroacetic acid (TFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Deuterated L-alanine derivative
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Purification columns (Silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Deuteration of the Aromatic Ring: The ansamycin core, ansatrienol P-3, is subjected to an electrophilic aromatic substitution reaction using a deuterated iodinating agent (e.g., d-NIS) in the presence of a strong acid catalyst like TFA. This selectively introduces deuterium at a specific position on the aromatic ring, a common site of oxidative metabolism.
-
Esterification: The deuterated ansatrienol is then esterified with a deuterated amino acid derivative (e.g., a deuterated L-alanine derivative) using a coupling agent such as DCC and a catalyst like DMAP. This step introduces the linker attachment point.
-
Purification: The crude product is purified using silica gel column chromatography followed by preparative HPLC to isolate the desired deuterated DM1 analog.
-
Characterization: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to verify the position of deuteration.
Protocol 2: LC-MS/MS Quantification of Deuterated and Non-Deuterated Payloads in Plasma
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of a deuterated payload and its non-deuterated counterpart in plasma samples.[6][7][8]
Materials:
-
Plasma samples from preclinical studies
-
Deuterated and non-deuterated payload analytical standards
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C-labeled payload
-
Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
-
Methanol (MeOH)
-
Water with 0.1% formic acid (mobile phase A)
-
Acetonitrile with 0.1% formic acid (mobile phase B)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 200 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A and B to separate the analytes from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the deuterated payload, non-deuterated payload, and the SIL-IS.
-
-
Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to the SIL-IS.
-
Generate a calibration curve using standards of known concentrations to determine the concentration of the payloads in the unknown samples.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic activity of an ADC conjugated with a deuterated payload versus its non-deuterated counterpart against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87)
-
Cell culture medium and supplements
-
ADCs with deuterated and non-deuterated payloads
-
Control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (deuterated and non-deuterated) and the control antibody in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for each ADC using a dose-response curve fitting software.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of deuterated ADC payloads.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 6. Total Syntheses of Deuterated Drugs: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Utilizing D8-MMAD in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D8-Monomethylauristatin D (D8-MMAD) is a deuterated, synthetic analog of the potent antimitotic agent dolastatin 10. As a member of the auristatin family of peptide toxins, this compound functions as a highly effective microtubule-disrupting agent. Its primary application in biomedical research and drug development is as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). This guide elucidates the fundamental principles of using this compound, from its mechanism of action to detailed experimental protocols for its evaluation.
The defining characteristic of this compound is the incorporation of deuterium, a stable isotope of hydrogen. This modification is a strategic pharmacological tool designed to enhance the metabolic stability and pharmacokinetic profile of the molecule. By replacing hydrogen atoms at sites susceptible to metabolic degradation with heavier deuterium atoms, the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of metabolism, potentially leading to a longer half-life, increased overall exposure, and a more favorable safety profile compared to its non-deuterated counterpart, MMAD.[1][2][3][4]
Mechanism of Action: Microtubule Disruption
The cytotoxic activity of this compound, like other auristatins such as the widely studied Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF), stems from its ability to inhibit tubulin polymerization.[5][6]
The process unfolds as follows:
-
ADC Binding and Internalization: An ADC carrying the this compound payload binds to a specific antigen on the surface of a cancer cell.[7]
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[7]
-
Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where acidic conditions and lysosomal enzymes, such as cathepsin B, cleave the linker connecting the antibody to the this compound payload.[6]
-
Tubulin Binding: The released, active this compound enters the cytoplasm and binds to tubulin, the protein subunit of microtubules.[6]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[6]
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).[8]
dot
Caption: Mechanism of Action of a this compound Antibody-Drug Conjugate.
Signaling Pathways Modulated by Microtubule Disruption
The disruption of the highly dynamic microtubule network by agents like this compound initiates a cascade of downstream signaling events beyond simple mitotic arrest. These pathways can influence cell survival, inflammation, and sensitivity to other therapies.
-
NF-κB Pathway: Microtubule-depolymerizing agents can modulate the activity of the transcription factor NF-κB. This interaction is complex; in some contexts, it can lead to NF-κB activation, while in others, it can sensitize cells to apoptosis by suppressing DNA damage-induced NF-κB activity.[9][10]
-
Rho Signaling Cascade: Disruption of microtubules can lead to the activation of the Rho GTPase signaling cascade, which in turn promotes the formation of actin stress fibers and focal adhesions. This can impact cell morphology, motility, and adhesion.[11]
-
STING Pathway: Recent studies have shown that microtubule disruption can synergize with the STING (stimulator of interferon genes) signaling pathway, enhancing innate immune responses. This suggests a potential role for these agents in combination with immunotherapy.[12]
-
Calcium Signaling: In certain cell types, such as mast cells, an intact microtubule network is crucial for maintaining calcium influx. Disruption of microtubules can suppress this calcium signaling, thereby inhibiting processes like degranulation.[13]
dot
Caption: Signaling pathways affected by this compound-induced microtubule disruption.
Experimental Protocols
The preclinical evaluation of a this compound-based ADC involves a series of standardized in vitro and in vivo assays to determine its potency, specificity, and efficacy. The deuterated this compound is often used as an internal standard for quantitative analysis in pharmacokinetic studies.[14][15]
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to kill 50% of a cancer cell population (IC50).
Protocol:
-
Cell Plating: Seed antigen-positive (target) and antigen-negative (control) cancer cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[16]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant isotype control ADC, and the unconjugated antibody in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C.[17]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. For MTT, add the reagent to each well, incubate for 1-4 hours, then add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[16][18]
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).[17]
dot
Caption: General workflow for an in vitro ADC cytotoxicity assay.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the this compound ADC in a living organism, typically immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Xenograft Model Establishment:
-
Culture a human cancer cell line that expresses the target antigen.
-
Subcutaneously inject a suspension of these cells (e.g., 1 x 10^7 cells in PBS and Matrigel) into the flank of immunodeficient mice (e.g., female athymic nude or NSG mice, 6-8 weeks old).[19]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group).[19]
-
-
Dosing and Administration:
-
Treatment groups may include: Vehicle control, unconjugated antibody, isotype control ADC, and the this compound ADC at various dose levels.
-
Administer treatments, typically intravenously (i.v.) via the tail vein, according to a predetermined schedule (e.g., once weekly for 3 weeks).[19]
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week as an indicator of efficacy and systemic toxicity, respectively.[19]
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate TGI using the formula: TGI (%) = [1 - (Mean volume of treated tumors at end of study / Mean volume of control tumors at end of study)] x 100%.
-
Generate Kaplan-Meier survival curves if the study includes survival as an endpoint.
-
Data Presentation
Quantitative data from preclinical studies are essential for evaluating the potential of a this compound ADC. While specific data for this compound is limited in public literature, the tables below represent typical data structures, populated with representative values for the closely related and extensively studied MMAE to illustrate expected outcomes.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| Cell Line | Target Antigen Expression | ADC | IC50 (nM) |
| SKBR3 (Breast Cancer) | High HER2 | Anti-HER2-MMAE | 3.27 ± 0.42 |
| HEK293 (Embryonic Kidney) | Low/Negative HER2 | Anti-HER2-MMAE | 4.24 ± 0.37 |
| BxPC-3 (Pancreatic) | High TF | Anti-TF-MMAE | 0.97 ± 0.10 |
| Panc-1 (Pancreatic) | Moderate TF | Anti-TF-MMAE | 1.16 ± 0.49 |
| (Data is representative of MMAE-based ADCs and sourced from references[14]) |
Table 2: In Vivo Efficacy of an Auristatin ADC in a Xenograft Model
| Treatment Group (Dose) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | -2% |
| Isotype Control ADC (3 mg/kg) | 1180 ± 130 | 5.6% | -3% |
| This compound ADC (1 mg/kg) | 650 ± 90 | 48% | -1% |
| This compound ADC (3 mg/kg) | 150 ± 45 | 88% | -5% |
| (Data is hypothetical but representative of typical outcomes observed in auristatin ADC preclinical studies like those referenced in[19]) |
Table 3: Comparative Pharmacokinetics of this compound vs. MMAD
| Compound | Half-life (t½) (hours) | Clearance (CL) (mL/min/kg) | Area Under the Curve (AUC) (ng·h/mL) |
| MMAD | Expected Shorter | Expected Higher | Expected Lower |
| This compound | Expected Longer | Expected Lower | Expected Higher |
| (This table illustrates the expected improvements in pharmacokinetic parameters due to deuteration, based on principles outlined in references[1][3][4]. Specific values require direct experimental comparison.) |
Conclusion
This compound represents a refined iteration of auristatin payloads for ADC development. Its core principle of action—potent microtubule disruption leading to apoptotic cell death—is well-established. The strategic incorporation of deuterium aims to confer a superior pharmacokinetic profile, potentially widening the therapeutic window. The methodologies for evaluating a this compound ADC are rigorous and multi-faceted, involving detailed in vitro and in vivo protocols to establish a comprehensive understanding of its efficacy and safety. As ADC technology continues to advance, the principles outlined in this guide will remain fundamental to the preclinical assessment of novel constructs like those utilizing this compound.
References
- 1. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMAE-d8 | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D8-MMAE - Creative Biolabs [creative-biolabs.com]
- 19. Antibody-linked drug shrinks various types of tumors in preclinical study | Center for Cancer Research [ccr.cancer.gov]
An In-depth Technical Guide to the Therapeutic Potential of D8-Mmad
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of D8-Mmad, a deuterated analogue of the potent microtubule inhibitor Monomethylauristatin D (MMAD). Given that this compound's primary utility is as a tool compound for pharmacokinetic studies due to its isotopic labeling, this guide will focus on the therapeutic potential and mechanistic underpinnings of the active compound, MMAD, within the context of its most relevant application: as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).
Introduction to this compound and the Auristatin Class of Payloads
This compound is a deuterated form of Monomethylauristatin D (MMAD), a synthetic analogue of the natural product dolastatin 10. Auristatins, including the closely related and extensively studied Monomethylauristatin E (MMAE), are highly potent antimitotic agents. They function by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. Due to their extreme cytotoxicity, auristatins like MMAD are not suitable for systemic administration as standalone drugs. Instead, their therapeutic potential is realized by conjugating them to monoclonal antibodies (mAbs) that target tumor-associated antigens, creating what is known as an Antibody-Drug Conjugate (ADC). This approach allows for the targeted delivery of the cytotoxic payload directly to cancer cells, thereby increasing efficacy while minimizing systemic toxicity. The "D8" designation in this compound indicates that the molecule contains eight deuterium atoms, making it a valuable tool for mass spectrometry-based assays to quantify MMAD levels in biological matrices during preclinical and clinical development.
Mechanism of Action
The primary mechanism of action for MMAD is the disruption of microtubule dynamics, which is essential for cellular division and intracellular transport. When an MMAD-containing ADC binds to its target antigen on a cancer cell's surface, it is internalized, typically through receptor-mediated endocytosis. The ADC is then trafficked to lysosomes, where the linker connecting the antibody to MMAD is cleaved, releasing the active payload into the cytoplasm. Free MMAD then exerts its cytotoxic effect by binding to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of downstream events culminating in cancer cell death.
Signaling Pathway
The inhibition of tubulin polymerization by MMAD triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest at this phase activates the intrinsic apoptotic pathway, characterized by the activation of caspases and eventual execution of programmed cell death.
Quantitative Data
While specific IC50 values for MMAD are not as widely published as for its analogue MMAE, the auristatin class generally exhibits potent cytotoxicity in the nanomolar to picomolar range across various cancer cell lines. The following table summarizes representative IC50 values for MMAE, which are expected to be comparable to MMAD.
| Cell Line | Cancer Type | IC50 (nM) for MMAE |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37 |
Note: Data is primarily for MMAE as a surrogate for MMAD and is compiled from various research articles. Actual values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MMAD-based ADCs. Below are protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of an MMAD-ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 for a trastuzumab-MMAD ADC)
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAD-ADC and control antibody
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-10,000 cells per well in 50 µL of complete medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the MMAD-ADC and a control antibody in complete medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include wells with medium only (blank) and cells with medium (untreated control).
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to quantify the G2/M arrest induced by an MMAD-ADC.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
MMAD-ADC
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the MMAD-ADC at a concentration around its IC50 for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Preclinical Development Workflow
The preclinical evaluation of an MMAD-based ADC follows a structured workflow to establish its therapeutic potential before advancing to clinical trials.
Conclusion
This compound, as a deuterated analogue of MMAD, plays a critical role in the pharmacokinetic analysis of MMAD-based ADCs. The therapeutic potential of MMAD itself is significant, leveraging a well-understood mechanism of action—tubulin inhibition—to induce potent, targeted cytotoxicity in cancer cells. The successful development of MMAD-containing ADCs relies on a rigorous preclinical evaluation pipeline, encompassing detailed in vitro characterization and comprehensive in vivo efficacy and safety studies. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to explore and harness the therapeutic potential of this potent auristatin payload.
An In-depth Technical Guide to the Discovery and Development of Auristatin-Based Antibody-Drug Conjugate Payloads
Introduction
The query for "D8-Mmad" does not correspond to a specifically recognized molecule in the scientific literature. It is likely a typographical error or a misnomer. The most plausible interpretation, given the context of drug development, is an interest in the potent cytotoxic agents known as auristatins, which are pivotal components of several approved and investigational antibody-drug conjugates (ADCs). The "D8" may refer to a deuterated form of an auristatin derivative, as deuterium-modified compounds are sometimes developed in medicinal chemistry. This guide will focus on the discovery and development of the core auristatin payloads, primarily Monomethylauristatin E (MMAE), a widely utilized and well-documented example.
Auristatins are synthetic analogs of the natural product dolastatin 10.[1][2] Due to their high cytotoxicity, they cannot be administered as standalone drugs.[1][] Instead, they are chemically linked to monoclonal antibodies (mAbs) that target specific antigens on the surface of cancer cells, creating ADCs.[1][] This targeted delivery system enhances the therapeutic window by maximizing the concentration of the cytotoxic agent at the tumor site while minimizing systemic exposure and associated toxicities.[4]
Discovery and Background
The journey of auristatins began with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[2] Dolastatin 10 exhibited remarkable antitumor properties, with potent inhibitory activities in the picomolar range against a variety of human cancer cell lines.[2] However, its clinical development was hampered by a narrow therapeutic window.[5] This led to the synthesis of auristatin analogs with modified structures to improve their properties for therapeutic use.
Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF) are two of the most successful synthetic derivatives.[5] MMAE is technically desmethyl-auristatin E, meaning its N-terminal amino group has one methyl substituent instead of two.[1] These synthetic auristatins were designed to be amenable to chemical conjugation with antibodies, featuring functional handles for linker attachment.[5] The development of auristatin-based ADCs, such as brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®), which both utilize MMAE, marked a significant advancement in targeted cancer therapy.[5]
Mechanism of Action
Auristatins, including MMAE, are highly potent antimitotic agents that function by disrupting the microtubule dynamics within a cell.[1][] They bind to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding domain, and inhibit its polymerization.[1][5] This disruption of the microtubule network is critical as microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division.
The inhibition of tubulin polymerization leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[6][7] The potency of MMAE is remarkably high, being 100 to 1000 times more potent than doxorubicin, a conventional chemotherapy agent.[]
Development into Antibody-Drug Conjugates (ADCs)
The core concept of an ADC is to use a monoclonal antibody to selectively deliver a highly potent cytotoxic payload to cancer cells.[8] This strategy is particularly well-suited for auristatins due to their extreme potency, which would cause unacceptable toxicity if delivered systemically.[1]
An ADC consists of three main components:
-
A monoclonal antibody (mAb): This provides specificity by targeting an antigen that is overexpressed on tumor cells.
-
A cytotoxic payload: In this case, an auristatin derivative like MMAE.
-
A chemical linker: This connects the payload to the antibody.
The linker is a critical component, designed to be stable in the bloodstream to prevent premature release of the payload, but cleavable once the ADC is internalized by the target cancer cell.[1] For many auristatin-based ADCs, a commonly used linker is the valine-citrulline (vc) dipeptide. This linker is stable in the extracellular environment but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells.[1][2]
Upon cleavage of the linker, the active MMAE is released inside the cell, where it can then exert its antimitotic effect.[]
Quantitative Data
The cytotoxic activity of auristatins and their ADC counterparts is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize representative cytotoxicity data from preclinical studies.
Table 1: In Vitro Cytotoxicity of Free Auristatins
| Compound | Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| MMAE | HCT116 | Colon Cancer | 1.6 | [9] |
| MMAE | PANC-1 | Pancreatic Cancer | - | [9] |
| MMAE | MDA-MB-468 | Breast Cancer | Varies (dose-dependent) | [10] |
| MMAE | MDA-MB-453 | Breast Cancer | Varies (dose-dependent) | [10] |
| cyclo[DKP-isoDGR]-VA-MMAE | U87 | Glioblastoma | 11.50 ± 0.13 | [11] |
| cyclo[DKP-isoDGR]-VA-MMAE | M21 | Melanoma | 6.94 ± 0.09 | [11] |
Table 2: In Vitro Cytotoxicity of Auristatin-Based ADCs
| ADC | Cell Line | Target Antigen | IC50 (pM) | Reference |
| Trastuzumab-MC-Val-Cit-PABC-MMAE | SKOV-3 | HER2 | 50-80 | [8] |
| Trastuzumab-MC-Val-Cit-PABC-MMAU | SKOV-3 | HER2 | 50-80 | [8] |
Experimental Protocols
The evaluation of auristatin-based ADCs involves a series of in vitro and in vivo experiments to characterize their efficacy and safety.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug or ADC that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-468, MDA-MB-453) are cultured in appropriate media and conditions.[10]
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., MMAE) for specific time periods (e.g., 48 and 72 hours).[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Cell Cycle Analysis
Objective: To determine the effect of the drug on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with the drug (e.g., MMAE) at a specific concentration for a defined period.
-
Cell Harvesting: Cells are harvested, washed, and fixed (e.g., with cold ethanol).
-
Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest.
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of the ADC in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., SCID mice).[12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the ADC, a control antibody, or a vehicle solution via intravenous injection.[5]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is concluded when tumors reach a predetermined size, or at a specified time point. The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group.[5]
Conclusion
The discovery of dolastatin 10 and the subsequent development of synthetic auristatin analogs like MMAE have revolutionized the field of targeted cancer therapy. By serving as potent payloads in antibody-drug conjugates, auristatins enable the selective destruction of cancer cells while sparing healthy tissues, thereby improving efficacy and reducing toxicity compared to traditional chemotherapy. The success of MMAE-containing ADCs in treating various hematological and solid tumors underscores the power of this therapeutic platform. Ongoing research continues to explore new auristatin derivatives, novel linker technologies, and new antibody targets to further expand the application and improve the outcomes of ADC-based therapies in oncology.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Monomethyl Auristatin E: Advancing Cancer Treatment through Antibody-Drug Conjugates_Chemicalbook [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Synthesis and Biological Evaluation of RGD and isoDGR-Monomethyl Auristatin Conjugates Targeting Integrin αV β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for D8-MMAF Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site. Monomethyl auristatin F (MMAF) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] D8-MMAF is a deuterated analog of MMAF, offering potential advantages such as improved metabolic stability. This document provides a detailed protocol for the conjugation of D8-MMAF to a monoclonal antibody via a maleimide-containing linker, a common strategy for developing ADCs.
Mechanism of Action
The mechanism of action for a D8-MMAF ADC begins with the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell.[1] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[1] Following internalization, the complex is trafficked to the lysosome. Inside the lysosome, the linker connecting the antibody to the D8-MMAF payload is cleaved, releasing the active cytotoxic drug into the cytoplasm.[1] The released D8-MMAF then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[1] Unlike its analog MMAE, MMAF has a charged C-terminal phenylalanine, which limits its cell permeability and thus reduces the "bystander effect" on neighboring antigen-negative cells.[1]
D8-MMAF Conjugation Protocol
This protocol outlines a cysteine-directed conjugation method, which involves the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for reaction with a maleimide-activated D8-MMAF linker-drug.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (mAb) | User-defined | - |
| D8-MMAF Maleimide | Commercially Available | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercially Available | - |
| Conjugation Buffer (e.g., PBS, pH 7.4) | Commercially Available | - |
| Quenching Reagent (e.g., N-acetylcysteine) | Commercially Available | - |
| Purification Column (e.g., Size Exclusion) | Commercially Available | - |
| Organic Solvent (e.g., DMSO) | Commercially Available | - |
Experimental Workflow
Figure 1: Experimental workflow for D8-MMAF antibody-drug conjugation.
Step-by-Step Protocol
1. Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as TCEP, to the antibody solution. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced and subsequently the drug-to-antibody ratio (DAR). A typical starting point is a 2-3 fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubate the reaction at 37°C for 1-2 hours.
2. D8-MMAF Conjugation:
-
Dissolve the D8-MMAF maleimide linker-drug in an organic solvent like DMSO.
-
Add the dissolved D8-MMAF maleimide to the reduced antibody solution. A molar excess of the linker-drug over the generated free thiol groups is recommended (e.g., 1.5 to 2-fold molar excess).
-
Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to prevent antibody denaturation.[3]
-
Incubate the conjugation reaction at room temperature for 1-2 hours, protected from light.
3. Quenching:
-
To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine in molar excess to the unreacted D8-MMAF maleimide.
-
Incubate for 20-30 minutes at room temperature.
4. Purification:
-
Purify the resulting ADC from unconjugated D8-MMAF and other reaction components using a suitable method such as size exclusion chromatography (SEC) or tangential flow filtration.
-
The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.
Characterization of the ADC
The final D8-MMAF ADC should be thoroughly characterized to ensure quality and consistency.
| Parameter | Method | Description |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | Determines the average number of D8-MMAF molecules conjugated to each antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | Assesses the presence of aggregates and fragments in the final ADC product. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | Measures the potency of the ADC on target antigen-expressing cancer cell lines. |
Signaling Pathway of D8-MMAF Induced Apoptosis
Figure 2: Signaling pathway of D8-MMAF ADC leading to apoptosis.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the conjugation of D8-MMAF to monoclonal antibodies. The success of an ADC is highly dependent on the careful optimization of the conjugation process and thorough characterization of the final product. Researchers should adapt and optimize the provided protocol based on the specific characteristics of their antibody and the D8-MMAF linker-drug. The resulting D8-MMAF ADCs can serve as powerful tools in targeted cancer therapy research and development.
References
Utilizing D8-Monomethyl Auristatin D (D8-MMAD) as an Internal Standard for Accurate Quantification of Auristatins by Mass Spectrometry
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of D8-Monomethyl Auristatin D (D8-MMAD) as an internal standard in the quantitative analysis of Monomethyl Auristatin D (MMAD) and its structural analog Monomethyl Auristatin E (MMAE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols and data presented are intended to support research and development activities involving antibody-drug conjugates (ADCs) where precise and accurate quantification of the cytotoxic payload is critical.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte of interest throughout the analytical process, correcting for variability in sample preparation, chromatography, and ionization.[1] this compound, a deuterated form of MMAD, serves as an ideal internal standard for the quantification of auristatin-based ADC payloads.[2]
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of sensitive and robust LC-MS/MS assays for the quantification of MMAD and MMAE in various biological matrices. The following tables summarize key quantitative parameters from published methods.
Table 1: LC-MS/MS Method Parameters for MMAE Quantification using D8-MMAE.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.0352 ng/mL (0.0490 nM) | [3] |
| Upper Limit of Quantification (ULOQ) | 18.0 ng/mL (25.0 nM) | [3] |
| Linear Range | 0.04 - 10.0 ng/mL | [4] |
| Sample Volume | 0.015 mL | [3] |
Table 2: MRM Transitions for MMAE and D8-MMAE.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| MMAE | 718.7 | 152.2 | [3] |
| D8-MMAE | 726.6 | 152.1 | [3] |
| MMAE | 718.5 | 686.6 | [4] |
| MMAE | 718.5 | 154.1 | [4] |
Experimental Protocols
The following protocols are synthesized from various sources to provide a comprehensive workflow for the quantification of MMAD/MMAE in plasma or cell lysates.
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting small molecules like MMAD/MMAE from biological matrices.[5]
Materials:
-
Human plasma or cell lysate samples
-
This compound internal standard working solution (concentration to be optimized, e.g., 20 ng/mL)[4]
-
Acetonitrile (ACN), ice-cold
-
Methanol, ice-cold
-
Methyl tert-butyl ether (MTBE)[4]
-
Centrifuge capable of 10,000 x g and 4°C
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
To 50 µL of plasma or cell lysate sample, add a pre-determined amount of this compound internal standard working solution.[4]
-
Add 600 µL of MTBE.[4] For cell pellets, homogenization in a mixture of methanol and acetonitrile is also an option.[6]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The following are typical LC conditions that can be adapted and optimized for specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Synergi MAX-RP, 80 Å, C12, 4 µm, 2.0 x 50 mm) is a suitable choice.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, and then returning to initial conditions for column re-equilibration. An example gradient is as follows:
-
0-0.5 min: 5% B
-
0.5-1.2 min: 5-95% B
-
1.2-2.0 min: 95% B
-
2.0-2.1 min: 95-5% B
-
2.1-3.0 min: 5% B[4]
-
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Parameters
The following are general MS/MS parameters that should be optimized for the specific instrument being used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.[4]
-
Temperature: 600°C.[4]
-
Curtain Gas: 10 (arbitrary units).[4]
-
Collision Gas: 12 (arbitrary units).[4]
-
Ion Source Gas 1: 50 (arbitrary units).[4]
-
Ion Source Gas 2: 55 (arbitrary units).[4]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for quantifying MMAD/MMAE using this compound as an internal standard and the mechanism of action of auristatins.
Caption: Experimental workflow for MMAD/MMAE quantification.
Caption: Mechanism of action of auristatin-based ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of D8-Labeled Compounds in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of stable isotope-labeled (SIL) internal standards is a critical component of robust LC-MS/MS assays. SIL internal standards, such as deuterium-labeled (e.g., D8) analogues of the analyte, co-elute with the analyte and exhibit nearly identical chemical behavior during sample extraction and ionization.[1][2] This allows them to effectively compensate for variability in sample preparation, matrix effects, and instrument response, ensuring highly accurate and precise quantification.[3]
This application note provides a detailed protocol for the quantification of a representative D8-labeled compound, referred to herein as a d8-MMAE metabolite (a deuterated metabolite of Monomethyl auristatin E), in various biological samples. The methodologies described can be adapted for other D8-labeled analytes.
Principle of Quantification with a D8-Internal Standard
The core principle involves adding a known concentration of the D8-labeled internal standard (IS) to an unknown sample before processing. The analyte and the IS are extracted and analyzed together. Since the IS and the analyte have nearly identical physicochemical properties, any loss during sample preparation or fluctuation in MS signal will affect both compounds proportionally. Quantification is based on the ratio of the analyte's MS response to the IS's MS response, which is then compared to a calibration curve prepared in the same manner.
References
Practical Applications of D8-Mmad in Oncology Research: Application Notes and Protocols
A Note on "D8-Mmad": The term "this compound" does not correspond to a standard nomenclature for a single, well-defined compound in oncology research. It is likely a conflation of two distinct molecules: Monomethyl Auristatin D (MMAD) , often used in its deuterated form (d8) for research purposes and closely related to the widely used Monomethyl Auristatin E (MMAE) , and Simocyclinone D8 (SD8) . This document provides detailed application notes and protocols for both MMAE (representing the auristatin family) and Simocyclinone D8, given their relevance in cancer research.
Part 1: Monomethyl Auristatin E (MMAE) in Oncology Research
Application Notes
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1][2] Due to its high toxicity, MMAE is not used as a standalone drug but is a critical component of Antibody-Drug Conjugates (ADCs).[1] In this configuration, a monoclonal antibody specific to a tumor-associated antigen guides MMAE directly to cancer cells, minimizing systemic exposure and enhancing the therapeutic window.[2]
The primary mechanism of action of MMAE is the inhibition of cell division by disrupting microtubule polymerization.[1] Once the ADC binds to the target cancer cell and is internalized, the linker connecting the antibody to MMAE is cleaved, often by lysosomal enzymes like cathepsin, releasing the active cytotoxic payload.[1] This potent antimitotic activity leads to cell cycle arrest and subsequent apoptosis.[2][3]
In oncology research, MMAE-based ADCs are utilized for:
-
Targeted therapy for various cancers: MMAE has been incorporated into ADCs targeting a range of hematological malignancies and solid tumors, including lymphoma, leukemia, breast cancer, and urothelial cancer.[1][4]
-
Overcoming drug resistance: By delivering a highly potent payload directly to the cancer cell, ADCs can be effective against tumors that are resistant to conventional chemotherapy.
-
Radiosensitization: MMAE has been shown to sensitize cancer cells to ionizing radiation, suggesting its potential use in combination with radiotherapy to improve tumor control.[5][6] This is achieved by increasing DNA double-strand breaks and activating DNA damage signaling pathways in irradiated cells treated with MMAE.[5]
Several MMAE-containing ADCs have received regulatory approval or are in clinical development, highlighting the successful translation of this research into clinical practice.[2][7][8]
Data Presentation: In Vitro Cytotoxicity of MMAE
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MMAE in different cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT116 | Colorectal Carcinoma | 1.6 | MMAE alone |
| HCT116 | Colorectal Carcinoma | 0.8 | MMAE with Ionizing Radiation |
| PANC-1 | Pancreatic Cancer | 0.8 | MMAE alone |
| PANC-1 | Pancreatic Cancer | 0.4 | MMAE with Ionizing Radiation |
Data sourced from studies on MMAE as a radiosensitizer.[6]
Experimental Protocols
1. Protocol for In Vitro Cytotoxicity Assay of an MMAE-based ADC (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of an MMAE-based ADC on antigen-positive and antigen-negative cancer cell lines using a colorimetric MTT assay.[9]
-
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
MMAE-based ADC and unconjugated antibody (control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[9] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and the unconjugated antibody in complete medium. Add 50 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).
Part 2: Simocyclinone D8 (SD8) in Oncology Research
Application Notes
Simocyclinone D8 (SD8) is a novel compound derived from Streptomyces antibioticus that functions as a catalytic inhibitor of Topoisomerase II (TopoII).[11] This mechanism is distinct from that of TopoII poisons like etoposide, which stabilize the DNA-enzyme cleavage complex and can lead to DNA strand breaks and toxicity in normal cells.[11] SD8, in contrast, prevents TopoII from binding to DNA, thereby inhibiting its function without inducing DNA damage, which suggests it may have a more favorable safety profile.[11]
In oncology research, SD8 has demonstrated anti-proliferative effects against several cancer cell lines, including non-small cell lung cancer (NSCLC), malignant mesothelioma (MM), and breast cancer.[11][12] The primary mechanism of its anti-cancer activity is the induction of apoptosis, as evidenced by the cleavage of Poly(ADP) Ribose Polymerase (PARP).[11]
Current research on SD8 is focused on:
-
Lead Compound for Drug Development: SD8 serves as a lead compound for the development of new anticancer drugs with a novel mechanism of action.[11]
-
Exploring Novel Cancer Therapies: Its unique inhibition of TopoII makes it an attractive candidate for treating cancers that are resistant to existing therapies.
-
Chemical Modification: Efforts are underway to chemically modify the SD8 structure to enhance its potency and improve its potential for in vivo applications, as the concentrations required for anti-cancer activity may be high.[11][12]
Data Presentation: In Vitro Inhibitory Activity of SD8
The following table summarizes the IC50 values for Simocyclinone D8 against TopoII and various cancer cell lines.
| Target/Cell Line | Type | IC50 (µM) |
| Human Topoisomerase II | Enzyme Inhibition | 100 |
| NSCLC and Mesothelioma Cell Lines | Cell Growth Inhibition | 75 - 125 |
Data sourced from biochemical and cell proliferation assays.[12]
Experimental Protocols
1. Protocol for Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This protocol describes an in vitro assay to measure the inhibition of TopoII-mediated decatenation of kinetoplast DNA (kDNA) by SD8.[13][14]
-
Materials:
-
Purified human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x TopoII Assay Buffer
-
ATP solution (10 mM)
-
Simocyclinone D8 (dissolved in DMSO)
-
Stop Solution/Loading Dye
-
Agarose gel (1%) and electrophoresis system
-
DNA visualization agent (e.g., ethidium bromide)
-
-
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 1x TopoII Assay Buffer, 1 mM ATP, and a specific amount of kDNA (e.g., 200 ng).
-
Inhibitor Addition: Add varying concentrations of SD8 to the reaction tubes. Include a vehicle control (DMSO) and a known TopoII inhibitor (e.g., etoposide) as a positive control.
-
Enzyme Addition: Add a predetermined amount of TopoII enzyme (e.g., 1-5 units) to initiate the reaction. The final reaction volume is typically 20 µL.[15]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[15]
-
Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.[15]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until there is adequate separation between catenated and decatenated DNA.
-
Visualization and Analysis: Stain the gel with a DNA visualization agent and view under UV light. Catenated kDNA remains in or near the well, while decatenated DNA migrates into the gel. Inhibition of TopoII is indicated by a decrease in decatenated DNA compared to the no-inhibitor control.
-
2. Protocol for Apoptosis Detection (PARP Cleavage Assay)
This protocol is used to assess the induction of apoptosis by SD8 through the detection of PARP cleavage via Western blotting.[11]
-
Materials:
-
Cancer cell lines of interest
-
Simocyclinone D8
-
Cell lysis buffer
-
Protein quantification assay (e.g., Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Plate cells and treat with SD8 at a concentration around the predetermined IC50 value for 24 and 48 hours. Include an untreated control.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and separate by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-PARP antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands. The presence of an 89 kDa band in addition to the full-length 116 kDa PARP indicates cleavage and thus, apoptosis.[11]
-
Visualizations
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Oncology [pharmacology2000.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Anti-proliferative effects of Simocyclinone D8 (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-proliferative effects of simocyclinone D8 (SD8), a novel catalytic inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. topogen.com [topogen.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for D8-MMAF ADC Formulation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation development and stability testing of D8-MMAF antibody-drug conjugates (ADCs). The protocols outlined below are intended to serve as a foundational framework that can be adapted and optimized for specific antibody candidates and linker chemistries.
Introduction to D8-MMAF ADCs
Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent used as a cytotoxic payload in ADCs. The "D8" designation refers to the deuteration of the MMAF molecule, a modification that involves replacing eight hydrogen atoms with deuterium. This isotopic substitution can enhance the metabolic stability and pharmacokinetic profile of the payload, potentially leading to improved therapeutic efficacy and reduced off-target toxicity. The formulation and stability of D8-MMAF ADCs are critical quality attributes (CQAs) that must be thoroughly characterized to ensure product safety, efficacy, and shelf-life.
D8-MMAF ADC Formulation Development
The goal of formulation development is to identify a stable aqueous environment for the D8-MMAF ADC that minimizes degradation and aggregation. Both liquid and lyophilized formulations are viable options, with lyophilization often preferred for long-term storage to enhance stability.[1][2]
Excipient Screening and Formulation Optimization
A systematic approach to screening excipients is crucial for developing a stable D8-MMAF ADC formulation. The following table summarizes key excipients and their typical concentration ranges.
| Excipient Category | Example(s) | Typical Concentration Range | Purpose |
| Buffering Agents | Histidine, Acetate, Phosphate | 10-50 mM | Maintain optimal pH for stability (typically pH 5.0-7.0) |
| Stabilizers/Lyoprotectants | Sucrose, Trehalose | 1-10% (w/v) | Protect against freezing and drying stresses, prevent aggregation |
| Bulking Agents | Mannitol, Glycine | 2-5% (w/v) | Provide structure to the lyophilized cake |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Reduce interfacial stress and prevent aggregation |
Protocol for Formulation Screening:
-
Buffer Screening: Prepare the D8-MMAF ADC in a series of buffers (e.g., acetate, citrate, histidine, phosphate) across a pH range of 5.0 to 7.5.
-
Excipient Addition: To the most promising buffer systems, add various stabilizers, bulking agents, and surfactants at different concentrations.
-
Initial Stability Assessment: Subject the formulations to short-term stress conditions (e.g., elevated temperature, agitation) and analyze for signs of degradation (e.g., aggregation, fragmentation).
-
Lead Formulation Selection: Based on the initial stability data, select a lead liquid formulation and a lead candidate for lyophilization.
The following diagram illustrates a typical workflow for ADC formulation development.
Lyophilization Cycle Development
For lyophilized formulations, a well-developed cycle is critical to ensure product stability and elegant cake appearance.
Protocol for Lyophilization Cycle Development:
-
Thermal Characterization: Determine the glass transition temperature (Tg') and collapse temperature (Tc) of the frozen formulation using differential scanning calorimetry (DSC) and freeze-drying microscopy.[3]
-
Freezing: Control the cooling rate to ensure uniform ice crystal formation.
-
Primary Drying: Set the shelf temperature below the Tc to remove unbound water through sublimation. The chamber pressure is typically held between 50-200 mTorr.
-
Secondary Drying: Gradually increase the shelf temperature to remove residual bound water.
-
Cycle Optimization: Adjust drying times and temperatures to achieve a residual moisture content of <1-2%.
D8-MMAF ADC Stability Testing
Stability testing is essential to establish the shelf-life and storage conditions for the D8-MMAF ADC. The stability program should include long-term, accelerated, and forced degradation studies.
Stability-Indicating Analytical Methods
A panel of validated, stability-indicating methods is required to monitor the quality of the D8-MMAF ADC over time.
| Analytical Method | Parameter Measured | Typical Acceptance Criteria |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregates and Fragments | % Monomer ≥ 95% |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Drug-to-Antibody Ratio (DAR) and Drug Load Distribution | Average DAR within ±0.5 of target; No significant change in distribution |
| Reversed-Phase HPLC (RP-HPLC) | Free D8-MMAF Payload | ≤ 1.0% of total payload |
| Capillary Isoelectric Focusing (cIEF) | Charge Heterogeneity | No significant change in charge variant profile |
| Potency Assay (Cell-based) | Biological Activity | 80-125% of reference standard |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical methods.[4][5]
Protocol for Forced Degradation:
-
Stress Conditions: Expose the D8-MMAF ADC to a range of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 50°C) for several weeks.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
Oxidation: Treat with an oxidizing agent (e.g., 0.03% hydrogen peroxide).
-
pH Stress: Adjust the pH to acidic (e.g., pH 3.0) and basic (e.g., pH 9.0) conditions.
-
Mechanical Stress: Subject to agitation or freeze-thaw cycles.
-
-
Analysis: Analyze the stressed samples at various time points using the stability-indicating methods.
-
Degradation Pathway Identification: Characterize any significant degradation products to understand the degradation pathways.
The following diagram illustrates a typical workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to establish the shelf-life of the D8-MMAF ADC under recommended storage conditions.
Protocol for Long-Term and Accelerated Stability:
-
Storage Conditions:
-
Long-Term: Store the ADC at the intended storage temperature (e.g., 2-8°C for liquid, -20°C or 2-8°C for lyophilized) for up to 24 months or longer.
-
Accelerated: Store the ADC at an elevated temperature (e.g., 25°C/60% RH or 40°C/75% RH) for up to 6 months.
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples using the full panel of stability-indicating methods.
-
Data Evaluation: Evaluate the data for trends and determine if the product remains within the established acceptance criteria.
Impact of D8-Deuteration on Stability
While specific quantitative data comparing the stability of D8-MMAF ADCs to their non-deuterated counterparts is not extensively published, the principle of kinetic isotope effect suggests that the C-D bond is stronger than the C-H bond. This can slow down metabolic processes that involve the cleavage of these bonds, leading to:
-
Enhanced Metabolic Stability: Reduced in vivo clearance and a longer half-life.
-
Improved Pharmacokinetic Profile: Potentially leading to better tumor accumulation and efficacy.
-
Reduced Formation of Certain Metabolites: Which could contribute to off-target toxicities.
Further studies, such as comparative forced degradation and in vivo pharmacokinetic studies, would be necessary to fully quantify the stability advantages of D8-MMAF over non-deuterated MMAF in a specific ADC context.
Conclusion
The successful development of a D8-MMAF ADC relies on a thorough understanding of its formulation and stability characteristics. The application notes and protocols provided herein offer a robust framework for researchers and drug development professionals to establish a stable, safe, and effective therapeutic product. Careful optimization of the formulation and rigorous stability testing are paramount to ensuring the quality and clinical success of these promising cancer therapies.
References
- 1. mycenax.com [mycenax.com]
- 2. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyophilization cycle development for a high-concentration monoclonal antibody formulation lacking a crystalline bulking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of a Test Compound
Introduction
These application notes provide a comprehensive protocol for determining the in vitro cytotoxic effects of a test compound. The described methodologies are fundamental for screening and characterizing the cytotoxic and apoptotic potential of novel chemical entities in drug discovery and development. The protocols herein detail standard in vitro assays to quantify cell viability and death following exposure to a compound of interest.
Note on "D8-Mmad": Publicly available scientific literature does not contain sufficient information to definitively identify a compound referred to as "this compound". The protocols provided below are therefore generalized for in vitro cytotoxicity testing of a novel compound and can be adapted based on the specific characteristics of the substance being investigated. For the purpose of illustration, we will refer to the compound of interest as "Test Compound".
Data Presentation
The cytotoxic effects of a test compound are typically cell-line dependent. Quantitative data, such as the half-maximal inhibitory concentration (IC50), should be determined for each cell line of interest. The following table provides a template for summarizing such data.
Table 1: Hypothetical Cytotoxic Activity of Test Compound
| Compound | Assay Type | Cell Line | IC50 (µM) |
| Test Compound | MTT | HeLa | 15.2 |
| Test Compound | MTT | A549 | 25.8 |
| Test Compound | LDH | HeLa | 18.5 |
| Test Compound | LDH | A549 | 30.1 |
| Doxorubicin (Control) | MTT | HeLa | 0.8 |
| Doxorubicin (Control) | MTT | A549 | 1.2 |
Experimental Protocols
Several assays can be employed to measure cytotoxicity, each with distinct principles. Common methods include assessing metabolic activity (e.g., MTT assay), membrane integrity (e.g., LDH release assay), or the number of dead cells using fluorescent dyes.[1][2]
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1]
Materials:
-
Test Compound
-
Selected cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the Test Compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Test Compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.[4]
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis:
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.[1][4]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells and Test Compound prepared as in the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer provided in the kit (maximum LDH release).[6]
-
Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.[4]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).[4]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treated and maximum release values.[4]
DNA Binding Dye Assay for Real-Time Cytotoxicity
This method uses fluorescent dyes that are impermeant to live cells but can enter dead cells with compromised membranes and bind to DNA, resulting in a significant increase in fluorescence. This allows for real-time monitoring of cell death.[6]
Materials:
-
Fluorescent DNA binding dye (e.g., CellTox™ Green)
-
Opaque-walled 96-well plates
-
Cells and Test Compound prepared as in the MTT assay
-
Fluorometer
Procedure:
-
Cell Seeding with Dye: Add the DNA binding dye to the cell suspension in the culture medium before seeding the cells into the assay plates. This allows for a homogenous distribution of the dye.[6]
-
Compound Treatment: Add the Test Compound at various concentrations to the wells.
-
Kinetic Measurement: Place the plate in a plate-reading fluorometer equipped with an environmental control chamber (37°C, 5% CO2).
-
Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals over the desired experimental duration (e.g., every hour for 72 hours).
-
Data Analysis: Plot the fluorescence intensity over time for each concentration of the Test Compound to generate a kinetic cytotoxicity profile.
Visualizations
Experimental Workflow
Caption: Figure 1: General Workflow for In Vitro Cytotoxicity Assays.
Hypothetical Signaling Pathway
Caption: Figure 2: Hypothetical Signaling Pathway for Cytotoxicity.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Techniques for Assessing Drug-to-Antibody Ratio of D8-MMAF ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. Monomethyl auristatin F (MMAF) is a powerful antimitotic agent frequently utilized as the cytotoxic payload in ADCs. A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2][3] Therefore, accurate and robust analytical methods for determining the DAR are paramount during ADC development and for quality control.
This document provides detailed application notes and protocols for the principle techniques used to assess the DAR of D8-MMAF ADCs, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Methods Overview
Several analytical techniques can be employed to determine the DAR of ADCs. The choice of method often depends on the conjugation chemistry (e.g., cysteine vs. lysine conjugation), the desired level of detail, and the stage of development.
-
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that separates ADC species based on their hydrophobicity.[4][5][6] As the number of hydrophobic MMAF molecules increases, the ADC becomes more hydrophobic and exhibits stronger retention on the HIC column.[7][8] This allows for the resolution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[6][8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a denaturing technique that can be used to determine the DAR of reduced ADCs.[8] The ADC is treated with a reducing agent to separate the light and heavy chains. The different chain fragments (with and without conjugated drug) are then separated based on their hydrophobicity.[8]
-
Mass Spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for the unambiguous determination of the number of conjugated drug molecules.[9] MS can be performed under native conditions to analyze the intact ADC or under denaturing conditions after reduction of the ADC.[9][10]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various DAR analysis techniques for ADCs. Please note that specific values will vary depending on the specific ADC and the experimental conditions.
| Technique | Analyte | Typical DAR Values Reported | Key Performance Metrics |
| HIC | Intact ADC | Distribution of DAR 0, 2, 4, 6, 8 species for cysteine-linked ADCs. Average DAR is calculated from the peak areas. For brentuximab vedotin, the DAR was found to be four.[7] | Excellent retention time and area precision.[7] |
| RP-HPLC | Reduced ADC (Light and Heavy Chains) | For a site-specific MMAF ADC, the DAR for the light chain was 1.81 and for the heavy chain was 1.85, resulting in a total DAR of 3.66. | Good correlation with spectrophotometric methods.[11] |
| Mass Spectrometry | Intact or Reduced ADC | Identification of up to 9 DAR species for an ADC sample.[12] For T-DM1, an average DAR of ~3.5 is reported.[13] | High accuracy and ability to identify different DAR species.[12] |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the DAR of intact ADCs under non-denaturing conditions.[4][5]
Workflow for HIC Analysis
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using Hydrophobic Interaction Chromatography (HIC).
Materials and Reagents:
-
D8-MMAF ADC sample
-
Mobile Phase A (High Salt): e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
HIC Column: e.g., TSKgel Butyl-NPR
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity II Bio-inert LC or similar.[7]
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Column Temperature: 25 °C
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different DAR species (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for DAR determination of reduced ADCs, providing information on the drug distribution on the light and heavy chains.[8]
Workflow for RP-HPLC Analysis
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials and Reagents:
-
D8-MMAF ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC Column: e.g., Agilent ZORBAX RRHD SB300-C8
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas.[8]
-
Mass Spectrometry (MS)
MS provides a highly accurate method for DAR determination by directly measuring the mass of the ADC species.[9] It can be coupled with a separation technique like Size-Exclusion Chromatography (SEC) for online desalting.
Workflow for Native SEC-MS Analysis
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS).
Materials and Reagents:
-
D8-MMAF ADC sample
-
MS-compatible buffer: e.g., 50 mM ammonium acetate
-
SEC Column: e.g., ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm
Protocol:
-
Sample Preparation:
-
Dilute the D8-MMAF ADC sample to 0.1 mg/mL in an MS-compatible buffer such as 50 mM ammonium acetate.[2]
-
-
LC-MS Conditions:
-
LC System: Waters BioAccord System or similar.
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.
-
Flow Rate: 0.2 mL/min
-
MS System: Q-TOF mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Analysis Mode: Native (non-denaturing)
-
-
Data Analysis:
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of the development and quality control of D8-MMAF ADCs. Hydrophobic Interaction Chromatography, Reversed-Phase HPLC, and Mass Spectrometry are powerful and complementary techniques for this purpose. The choice of the most appropriate method will depend on the specific analytical needs, the properties of the ADC, and the desired level of characterization. The protocols provided herein offer a starting point for the implementation of robust and reliable DAR assessment strategies in the laboratory.
References
- 1. hpst.cz [hpst.cz]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
Application of D8-MDMA in Pharmacokinetic Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in biological matrices is fundamental. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This approach significantly enhances the accuracy, precision, and robustness of analytical methods by compensating for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.[1][2][3]
This document provides detailed application notes and protocols for the use of D8-MDMA (3,4-methylenedioxymethamphetamine-d8), a deuterated analog of MDMA, as an internal standard in pharmacokinetic studies of MDMA. MDMA is a synthetic compound with psychoactive properties, and understanding its pharmacokinetic profile is crucial for both clinical and forensic research.[4]
Principle of Deuterated Internal Standards
D8-MDMA is chemically identical to MDMA, with the exception that eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in an increase in the molecular weight of the compound, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[2][3] Because D8-MDMA has nearly identical physicochemical properties to MDMA, it co-elutes during chromatography and experiences similar behavior during sample extraction, ionization, and fragmentation. This allows for reliable correction of any analytical variations, leading to highly accurate quantification of MDMA.[3]
Application of D8-MDMA in Pharmacokinetic Studies of MDMA
D8-MDMA is an ideal internal standard for the quantitative analysis of MDMA in biological matrices such as plasma, serum, and urine. Its application is critical in pharmacokinetic studies designed to determine key parameters such as:
-
Cmax (Maximum Concentration): The highest concentration of the drug in the blood after administration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total exposure to the drug over time.
-
t1/2 (Half-life): The time it takes for the concentration of the drug in the body to be reduced by half.
By ensuring accurate measurement of MDMA concentrations at various time points after administration, D8-MDMA facilitates the reliable characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
The following protocols are generalized based on common practices in bioanalytical laboratories for the quantification of small molecules in plasma.
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the entire analytical method.
a. Analyte (MDMA) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of MDMA reference standard.
-
Dissolve in 10 mL of methanol or a suitable organic solvent.
-
Vortex to ensure complete dissolution.
-
Store at -20°C or below.
b. Internal Standard (D8-MDMA) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of D8-MDMA.
-
Dissolve in 1 mL of methanol.
-
Vortex thoroughly.
-
Store at -20°C or below.
c. Analyte Working Solutions (for Calibration Curve and QCs):
-
Perform serial dilutions of the MDMA stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
d. Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the D8-MDMA stock solution with the same solvent used for the analyte working solutions to achieve a final concentration that is appropriate for the expected analyte concentrations in the study samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[5][6]
a. Protocol:
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 150 µL of the D8-MDMA internal standard working solution in acetonitrile (this provides a 3:1 ratio of organic solvent to plasma for efficient protein precipitation).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of MDMA. Instrument parameters should be optimized for the specific equipment used.
a. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS) Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of MDMA and D8-MDMA.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| MDMA | 194.1 | 163.1 |
| D8-MDMA (IS) | 202.1 | 168.1 (inferred) |
Note: The exact product ion for D8-MDMA may vary depending on the position of the deuterium labels. The proposed transition is a likely fragmentation pattern.
Data Presentation
Quantitative data from pharmacokinetic studies should be presented clearly to allow for easy interpretation and comparison.
Calibration Curve Data
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 1: Representative Calibration Curve for MDMA in Plasma
| Concentration (ng/mL) | MDMA Peak Area | D8-MDMA Peak Area | Peak Area Ratio (MDMA/D8-MDMA) |
| 1 | 1,520 | 150,000 | 0.010 |
| 5 | 7,650 | 152,000 | 0.050 |
| 20 | 30,800 | 151,000 | 0.204 |
| 50 | 76,000 | 150,500 | 0.505 |
| 100 | 153,000 | 151,000 | 1.013 |
| 250 | 380,000 | 150,000 | 2.533 |
| 500 | 755,000 | 149,000 | 5.067 |
Pharmacokinetic Parameters
Pharmacokinetic parameters are derived from the concentration-time data of MDMA in plasma following administration.
Table 2: Example Pharmacokinetic Parameters of MDMA in Humans after a Single Oral Dose
| Parameter | Value (Mean ± SD) |
| Dose | 1.5 mg/kg |
| Cmax | 331 ng/mL |
| Tmax | 2.0 h |
| AUC (0-24h) | Varies significantly between individuals |
| t1/2 | ~7-8 hours |
Data compiled from literature sources. Actual values will vary depending on the study population and dose.[7][8]
Visualizations
Experimental Workflow
Caption: Workflow for the bioanalysis of MDMA using D8-MDMA.
MDMA Metabolic Pathway
Caption: Major metabolic pathways of MDMA.
MDMA Mechanism of Action
Caption: MDMA's primary mechanism of action on monoamine transporters.
Conclusion
The use of D8-MDMA as an internal standard is indispensable for the accurate and reliable quantification of MDMA in pharmacokinetic studies. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. By adhering to these principles and methodologies, scientists can generate high-quality data to better understand the pharmacokinetic profile of MDMA, which is essential for both clinical and toxicological evaluations.
References
- 1. File:Main metabolic pathways of MDMA in humans.svg - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA). [studenttheses.uu.nl]
- 4. city.milwaukee.gov [city.milwaukee.gov]
- 5. Analysis of MDMA in Plasma Samples with LCMS - AppNote [mtc-usa.com]
- 6. agilent.com [agilent.com]
- 7. Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Site-Specific Conjugation of D8-MMAF to Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. Monomethyl auristatin F (MMAF), and its deuterated analogue D8-MMAF, are powerful antimitotic agents that function by inhibiting tubulin polymerization.[1][2] The site-specific conjugation of D8-MMAF to an antibody is a critical process that ensures the production of a homogenous and effective ADC with a defined drug-to-antibody ratio (DAR).
This document provides detailed application notes and protocols for the site-specific conjugation of a maleimide-activated D8-MMAF linker-drug to a monoclonal antibody via engineered or partially reduced cysteine residues. It also outlines methods for the purification and characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR).
Experimental Workflow Overview
The overall workflow for the preparation and characterization of a D8-MMAF-ADC involves a multi-step process beginning with antibody preparation, followed by reduction of disulfide bonds, conjugation with the D8-MMAF linker-drug, and subsequent purification and characterization of the conjugate.
Caption: High-level workflow for the preparation and characterization of a D8-MMAF Antibody-Drug Conjugate.
Quantitative Data Summary
The efficiency of the conjugation reaction and the resulting average Drug-to-Antibody Ratio (DAR) are critical quality attributes of an ADC. These parameters are highly dependent on the molar ratio of the D8-MMAF linker-drug to the antibody during the conjugation reaction. The following table summarizes typical results obtained from a cysteine-directed conjugation.
| Molar Ratio (D8-MMAF-linker:Antibody) | Average DAR (by HIC) | Conjugation Efficiency (%) | Predominant DAR Species |
| 2:1 | ~1.8 | > 90% | DAR2 |
| 4:1 | ~3.6 | > 95% | DAR4 |
| 6:1 | ~3.8 | > 98% | DAR4 |
| 8:1 | ~4.0 | > 98% | DAR4 |
Note: The optimal molar ratio may vary depending on the specific antibody and linker chemistry used. Exceeding the optimal ratio can lead to increased aggregation. For site-specific conjugation using engineered cysteines, a lower molar excess is typically required to achieve a homogenous product. For instance, a drug-antibody molar ratio of 6:1 has been reported to achieve complete conjugation for some site-specific methods.[3]
Detailed Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. For site-specific conjugation to engineered cysteines, the reduction step may need to be optimized or may not be necessary if the cysteines are already present in a reduced state.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM)
Procedure:
-
Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-20 fold molar excess of TCEP per antibody. The exact ratio may need to be optimized for the specific antibody to achieve the desired average DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer.
Protocol 2: D8-MMAF-Linker Conjugation
This protocol details the conjugation of the maleimide-activated D8-MMAF linker-drug to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
-
Maleimide-activated D8-MMAF linker-drug dissolved in an organic solvent (e.g., DMSO)
Procedure:
-
Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.
-
Add the maleimide-D8-MMAF solution to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups.[4]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the maleimide-D8-MMAF. Incubate for 20 minutes at room temperature.
Protocol 3: Purification of the D8-MMAF-ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the purification of the ADC to remove unreacted linker-drug and to separate the different ADC species based on their DAR.
Materials:
-
HIC Column (e.g., Butyl or Phenyl chemistry)
-
HIC Buffer A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)[4]
-
HIC Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)[4]
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to promote binding to the column.
-
Load the diluted sample onto the equilibrated HIC column.
-
Elute the ADC species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of HIC Buffer B). Species with higher DARs are more hydrophobic and will elute later in the gradient.[4]
-
Collect fractions corresponding to the desired DAR species.
-
Pool the collected fractions and desalt into a suitable formulation buffer using a desalting column or tangential flow filtration.
Protocol 4: Characterization of the D8-MMAF-ADC
The purified D8-MMAF-ADC must be thoroughly characterized to determine its quality, including the average DAR, the distribution of different DAR species, and overall purity.
A. DAR Determination by Hydrophobic Interaction Chromatography (HIC) HIC separates ADC species based on their hydrophobicity. The retention time on the HIC column increases with the number of hydrophobic D8-MMAF molecules conjugated to the antibody.[5]
Procedure:
-
Analyze the purified ADC using the same HIC method as described in Protocol 3.
-
The resulting chromatogram will show peaks corresponding to the naked antibody (DAR=0) and various drug-loaded species (e.g., DAR=2, DAR=4, etc.). A representative HIC chromatogram is shown below.
-
Calculate the average DAR by determining the area percentage of each peak and its corresponding drug load. The average DAR is the weighted average of the different DAR species.[6]
B. DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides a more precise determination of the average DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC or its subunits.[5]
Procedure:
-
For intact mass analysis, dilute the ADC sample to 0.1 mg/mL in water.
-
For subunit analysis, reduce the ADC by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes to separate the light and heavy chains.[5]
-
Analyze the sample using a suitable LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Deconvolute the mass spectrum to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
Mechanism of Action: D8-MMAF Induced Apoptosis
MMAF, the active component of the D8-MMAF-ADC, exerts its cytotoxic effect by disrupting microtubule dynamics. Upon internalization of the ADC and release of the payload, MMAF binds to tubulin, inhibiting its polymerization into microtubules.[7][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis through the intrinsic (mitochondrial) pathway.[9]
Caption: Signaling pathway of apoptosis induced by D8-MMAF following ADC internalization and payload release.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 8. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D8-Mmad Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D8-Mmad and other maleimide-containing reagents for conjugation reactions. The information provided is based on the principles of maleimide-thiol chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency?
Answer: Low or no conjugation can stem from several factors. Here are the most common causes and their solutions:
-
Maleimide Hydrolysis: The maleimide group on your this compound reagent is susceptible to hydrolysis, especially at neutral to high pH, which renders it inactive.[1] It is crucial to prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[2][3]
-
Inaccessible or Oxidized Cysteines: The target thiol groups on your protein or peptide may be forming disulfide bonds (-S-S-) and are therefore unavailable for conjugation.[2][4] Maleimides only react with free thiols (-SH).[2][3]
-
Presence of Competing Thiols: Your reaction buffer may contain other thiol-containing molecules (e.g., DTT, 2-mercaptoethanol) that compete with your target molecule for the this compound.[2][3]
-
Incorrect pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[3] At pH values below 6.5, the reaction rate slows down significantly.[2][3] Above pH 7.5, the maleimide can react with amines (e.g., lysine residues), and the rate of hydrolysis increases.[1][2]
-
Re-oxidation of Thiols: After reduction, free thiols can re-oxidize back to disulfide bonds, particularly in the presence of oxygen.[3]
-
Insufficient Molar Excess of this compound: The molar ratio of the maleimide reagent to the thiol-containing molecule may be too low.
-
Solution: Increase the molar excess of the this compound reagent. A 10-20 fold molar excess is a common starting point for optimization.[2]
-
Question 2: My protein is aggregating or precipitating after the reduction step. What can I do?
Answer: Protein aggregation upon reduction of disulfide bonds can occur if these bonds are crucial for maintaining the protein's tertiary structure. The exposure of previously buried hydrophobic residues can lead to aggregation.[4]
-
Solution:
Question 3: How can I improve the stability of my final conjugate and prevent loss of the conjugated molecule?
Answer: The thioether bond formed in a maleimide-thiol reaction can be reversible through a process called a retro-Michael reaction, especially in a thiol-rich environment like in vivo with glutathione.[1] This can lead to the transfer of your conjugated payload to other molecules.[1]
-
Solution: While the succinimide ring of the conjugate is susceptible to this reversal, ring-opening through hydrolysis can lead to a more stable product that is not susceptible to the retro-Michael reaction.[5] Some protocols suggest treating the conjugate to hydrolyze any remaining maleimides to prevent unintended reactions.
Question 4: I'm seeing unexpected side products. What could be causing this?
Answer: Besides the desired conjugation, several side reactions can occur:
-
Reaction with Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][2] Ensure your reaction pH is maintained between 6.5 and 7.5 for optimal thiol selectivity.[3]
-
Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[1][6][7] This is a significant side reaction that can lead to loss of the intended product.[6][7]
-
Solution: To prevent this, consider acetylating the N-terminal cysteine or performing the conjugation at a more acidic pH (around 5.0), though this will slow down the primary reaction rate.[6][7] It is often recommended to avoid using N-terminal cysteines for maleimide conjugation if the succinimide thioether linkage is desired.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation? A1: The optimal pH is between 6.5 and 7.5.[3] In this range, the reaction with thiols is highly selective and efficient. At a pH of 7, the reaction with thiols is about 1,000 times faster than with amines.[2][3]
Q2: Do I need to reduce disulfide bonds in my protein before conjugation? A2: Yes, it is essential. Maleimides react specifically with free thiol (-SH) groups. Disulfide bonds (-S-S-) are unreactive towards maleimides.[2][4]
Q3: What is the best reducing agent to use? A3: Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended.[2][3] Unlike DTT, TCEP does not contain a thiol group and will not compete with your protein for reaction with the maleimide reagent.[2][3] If you use DTT, you must remove it completely before starting the conjugation.[2]
Q4: How should I prepare and store my this compound reagent? A4: this compound, like other maleimide reagents, is susceptible to hydrolysis. Prepare stock solutions fresh in an anhydrous organic solvent like DMSO or DMF and use them immediately.[2][3] For short-term storage of a stock solution, keep it in the dark at -20°C for up to a month.
Q5: How can I confirm that my protein's thiols are available for conjugation? A5: You can quantify the number of free thiols before and after your reduction step using Ellman's assay.[1] This will help ensure you have a consistent starting material for each reaction.
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[3] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[3] |
| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants and temperature.[3] |
| Maleimide:Protein Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization.[3] |
| Protein Concentration | 1-10 mg/mL | A common concentration range for efficient conjugation.[3] |
| Buffer | PBS, HEPES, Tris (Thiol-free) | Avoid buffers containing competing thiols.[3] |
| Reducing Agent (if needed) | TCEP (10-100 fold molar excess) | TCEP is preferred as it does not compete with the maleimide.[3] |
Table 2: Effect of Molar Ratio and Reaction Time on Conjugation Efficiency (Example Data)
| Molecule | Maleimide:Thiol Molar Ratio | Reaction Time | Conjugation Efficiency |
| cRGDfK Peptide | 2:1 | 30 min | 84 ± 4%[8] |
| 11A4 Nanobody | 5:1 | 2 hours | 58 ± 12%[8] |
Note: This data is from a study with specific nanoparticles and ligands and should be used as a general guide. Optimal conditions will vary for different molecules.
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
-
Protein Preparation: Dissolve your protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3]
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same degassed buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP over the protein.[3][4]
-
Incubation: Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.[3]
Protocol 2: this compound Conjugation Reaction
-
This compound Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of your this compound reagent in anhydrous DMSO or DMF.[2] Vortex to ensure it is fully dissolved.[3]
-
Conjugation: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced protein solution from Protocol 1.[2][3]
-
Reaction: Gently mix the reaction and protect it from light.[3] Incubate at room temperature for 1-2 hours or at 4°C overnight.[3]
-
Quenching (Optional): To quench any unreacted maleimide, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 3: Quantification of Free Thiols using Ellman's Assay
-
Reagent Preparation:
-
Standard Curve Preparation (Optional but Recommended):
-
Sample Measurement:
-
Incubation and Measurement:
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[1]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: this compound conjugation and potential side reactions.
Caption: Troubleshooting decision tree for low conjugation.
References
Technical Support Center: Optimizing D8-Mmad Payload Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D8-Mmad payload delivery to target cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and similar antibody-drug conjugates (ADCs).
Issue 1: Lower than Expected Cytotoxicity
Question: My this compound conjugate is showing lower than expected cytotoxicity in my cell-based assays. What are the potential causes and how can I troubleshoot this?
Answer:
Low cytotoxicity can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:
-
Confirm Target Antigen Expression: Ensure your target cell line has sufficient and consistent expression of the target antigen.
-
Recommendation: Perform flow cytometry or western blotting to quantify antigen expression levels on your target cells. Compare these levels to positive and negative control cell lines.
-
-
Verify ADC Internalization: The this compound payload is released intracellularly. Inefficient internalization of the ADC will result in low efficacy.
-
Assess Drug-to-Antibody Ratio (DAR): An optimal DAR is critical for ADC potency. A low DAR means insufficient payload is delivered to the target cell.
-
Check Linker Stability and Cleavage: The linker must be stable in circulation but efficiently cleaved within the target cell to release the this compound payload.
-
Recommendation: Perform a linker stability assay in plasma. To confirm intracellular cleavage, you can use cell lysates containing the relevant enzymes (e.g., cathepsins for a valine-citrulline linker) and monitor payload release.[10][]
-
Issue 2: High Off-Target Toxicity
Question: I'm observing significant toxicity in my antigen-negative control cells or in vivo models, suggesting off-target effects. What could be causing this and what are the mitigation strategies?
Answer:
Off-target toxicity is a common challenge in ADC development and is often related to the premature release of the cytotoxic payload.
-
Linker Instability: The most likely cause is an unstable linker that releases the this compound payload into circulation before it reaches the target cells.
-
Recommendation: Re-evaluate your linker chemistry. Consider using a more stable linker or a different cleavage strategy. Perform in vitro plasma stability assays to assess the rate of payload release over time.
-
-
Hydrophobicity of the Payload: Highly hydrophobic payloads can non-specifically associate with cells.
-
Recommendation: While the core this compound payload is fixed, linker modification can modulate the overall hydrophobicity of the ADC.
-
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and non-specific uptake.
-
Recommendation: Optimize the conjugation process to achieve a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good starting point.
-
Issue 3: Inconsistent Experimental Results
Question: I am getting significant variability between experiments. What are the common sources of inconsistency and how can I improve reproducibility?
Answer:
Inconsistent results often point to variability in reagents or protocols.
-
ADC Batch-to-Batch Variability: Ensure that each batch of your this compound conjugate is well-characterized.
-
Recommendation: For every new batch, perform quality control checks including DAR measurement, aggregation analysis by Size Exclusion Chromatography (SEC), and a binding assay to confirm the antibody's affinity for its target.
-
-
Cell Culture Conditions: The physiological state of your cells can impact their sensitivity to the ADC.
-
Recommendation: Use cells at a consistent passage number and confluency. Regularly test for mycoplasma contamination.
-
-
Assay Protocol Adherence: Minor deviations in incubation times, temperatures, or reagent concentrations can lead to significant differences.
-
Recommendation: Follow standardized and well-documented protocols. Ensure all users in the lab are trained on the same procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound payload?
A1: this compound is a potent antimitotic agent belonging to the auristatin family of payloads.[][12] Its primary mechanism of action is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[10][13][14] Some studies also suggest that auristatin-based payloads can induce immunogenic cell death through activation of the ER stress response pathway.[15]
Q2: How do I choose the right control groups for my this compound experiments?
A2: Appropriate controls are crucial for interpreting your results. Key controls include:
-
Untreated Cells: To establish a baseline for cell viability.
-
Antigen-Negative Cell Line: To assess off-target toxicity.
-
Unconjugated Antibody: To confirm that the cytotoxic effect is due to the payload and not the antibody itself.
-
Isotype Control ADC: An ADC with the same payload and linker but with an antibody that does not recognize an antigen on the target cells. This helps to control for non-specific uptake of the ADC.
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for an effective this compound conjugate?
A3: The optimal DAR is a balance between efficacy and toxicity. While a higher DAR delivers more payload per antibody, it can also lead to increased aggregation, faster clearance, and higher off-target toxicity. For many ADCs, an average DAR of 2 to 4 is considered optimal.[16][17] However, the ideal DAR should be determined empirically for each specific ADC and target.
Q4: Can I use this compound for bystander killing of adjacent antigen-negative tumor cells?
A4: Yes, this compound, being a derivative of Monomethyl Auristatin E (MMAE), is a membrane-permeable payload.[12] After being released from the target cell, it can diffuse into neighboring antigen-negative cells and induce cytotoxicity. This "bystander effect" is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.
Data Presentation
Table 1: Example of Cytotoxicity Data for a this compound ADC
| Cell Line | Target Antigen Expression | This compound ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| Cell Line A | High | 1.5 | > 1000 |
| Cell Line B | Low | 50.2 | > 1000 |
| Cell Line C | Negative | > 1000 | > 1000 |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on this compound ADC Efficacy
| Average DAR | In Vitro Cytotoxicity (IC50 in nM) | In Vivo Tumor Growth Inhibition (%) |
| 2.1 | 10.5 | 65 |
| 3.8 | 1.8 | 92 |
| 7.5 | 2.5 | 78 (with increased toxicity) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the concentration of a this compound ADC that inhibits the growth of a cell line by 50% (IC50).[18][19][20]
-
Cell Seeding:
-
Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and an isotype control ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include untreated wells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell doubling time.
-
-
MTT Addition:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: ADC Internalization Assay by Flow Cytometry
This protocol describes a method to quantify the internalization of an ADC using a pH-sensitive dye.[1][2]
-
ADC Labeling:
-
Label your ADC or antibody with a pH-sensitive dye (e.g., pHrodo™ Red) according to the manufacturer's protocol. This dye fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
-
Cell Seeding:
-
Seed target cells in a 96-well plate and incubate overnight.
-
-
Treatment:
-
Prepare dilutions of the labeled ADC in complete culture medium.
-
Add the labeled ADC to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours).
-
As a negative control, incubate a set of wells at 4°C for the longest time point to prevent active internalization.
-
-
Cell Harvesting:
-
Wash the cells with cold PBS and detach them using a non-enzymatic cell dissociation solution.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.
-
Visualizations
Caption: this compound ADC mechanism of action.
Caption: Troubleshooting workflow for low cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Internalization | Sartorius [sartorius.com]
- 6. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ymc.eu [ymc.eu]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 12. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues with D8-Mmad Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with D8-Mmad (MMAD-d8) formulations. This compound, a deuterated form of the potent microtubule-disrupting agent Monomethylauristatin D, is a critical component of antibody-drug conjugates (ADCs). However, its inherent instability in solution can present significant experimental hurdles. This guide offers practical solutions and detailed protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time. What is the primary cause of this instability?
A1: The most significant intrinsic instability of auristatins like this compound is the slow conformational isomerization between a biologically active trans-isomer and a biologically inactive cis-isomer at the dolaproine-dolaisoleuine amide bond. In solution, these conformers exist in an equilibrium, and the conversion from the inactive cis to the active trans form is slow, with a rotational energy barrier of approximately 100 kJ/mol. This means that a substantial portion of the this compound in your solution may be in the inactive state at any given time, leading to reduced potency.
Q2: I'm observing precipitation or aggregation in my this compound ADC formulation. What factors contribute to this?
A2: Aggregation is a common issue with ADC formulations, particularly those containing hydrophobic payloads like this compound. Several factors can contribute to this:
-
High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.
-
Ionic Strength of the Buffer: High ionic strength buffers can increase hydrophobic interactions, leading to the formation of aggregates and even fragments over time.
-
Hydrophobic Interactions: The hydrophobic nature of the this compound payload can lead to intermolecular interactions between ADC molecules, resulting in aggregation.
-
Formulation Buffer: The pH and composition of the formulation buffer can significantly impact the stability of the ADC. A slightly acidic pH is often preferred for auristatin-based ADCs.
-
Temperature: Elevated temperatures can accelerate aggregation.
Q3: What are the recommended storage conditions for this compound and its ADC formulations?
A3: Given the instability of this compound in solution, it is highly recommended to prepare solutions fresh before each experiment. If short-term storage is necessary, it is best to store aliquots at -20°C or -80°C to minimize degradation. For ADC formulations, storage conditions should be optimized, but generally, they are stored at 2-8°C for short-term use. Long-term storage is typically at -20°C or below in a stabilizing buffer. Avoid repeated freeze-thaw cycles, as this can promote aggregation.
Q4: Can I do anything to shift the conformational equilibrium of this compound towards the active trans-isomer?
A4: While altering the equilibrium in a prepared solution is challenging, research has shown that structural modifications to the auristatin molecule, such as halogenation at the phenylalanine residue, can significantly shift the equilibrium to favor the active trans-conformer.[1] However, for a standard this compound formulation, the focus should be on consistent preparation and handling to ensure reproducible results, rather than attempting to alter the isomeric ratio post-synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Cis-trans isomerization of this compound leading to variable concentrations of the active form. | 1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. 2. Standardize Incubation Times: If pre-incubation is part of your protocol, ensure the time is consistent across all experiments. 3. Characterize Isomeric Ratio: If feasible, use NMR spectroscopy to determine the cis/trans ratio in your stock solution for better understanding of your starting material (see Experimental Protocol 2). |
| Visible precipitation or cloudiness in ADC solution | Aggregation of the ADC due to high DAR, inappropriate buffer, or temperature stress. | 1. Optimize DAR: If you are preparing your own ADCs, consider using a lower DAR. 2. Buffer Optimization: Use a low ionic strength buffer. A slightly acidic pH (e.g., pH 6.5 citrate buffer) is often beneficial. Consider using stabilizing excipients (see Q5). 3. Temperature Control: Store ADCs at recommended temperatures (typically 2-8°C for short-term) and avoid temperature fluctuations. 4. Analysis of Aggregates: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of aggregates and monomers (see Experimental Protocol 1). |
| Loss of ADC activity in cell-based assays | Deconjugation of this compound from the antibody or degradation of the payload. | 1. Linker Stability: Ensure the linker used for conjugation is stable under your experimental conditions. 2. Forced Degradation Study: Perform forced degradation studies (e.g., exposure to high/low pH, oxidation) to identify potential degradation products and pathways. This can help in developing stability-indicating analytical methods. 3. Mass Spectrometry Analysis: Use mass spectrometry to analyze the ADC and identify any degradation products or confirm deconjugation. |
| Poor peak shape or resolution in HPLC analysis | Non-specific binding of the hydrophobic this compound payload to the HPLC column stationary phase. | 1. Mobile Phase Modification: For reverse-phase HPLC, the addition of an organic modifier like isopropanol or acetonitrile to the mobile phase can help mitigate hydrophobic interactions and improve peak shape. 2. Column Selection: Choose an appropriate HPLC column chemistry that is less prone to hydrophobic interactions. |
Quantitative Data Summary
The stability of this compound formulations is influenced by several quantifiable factors.
Table 1: Factors Affecting this compound ADC Physical Stability
| Parameter | Effect on Stability | Recommended Practice |
| Drug-to-Antibody Ratio (DAR) | Higher DAR increases hydrophobicity and aggregation tendency. | Optimize for the lowest effective DAR. |
| Ionic Strength | High ionic strength promotes aggregation and fragmentation. | Use low ionic strength buffers (e.g., 10-25 mM). |
| pH | Deviations from optimal pH can lead to chemical degradation and aggregation. | A slightly acidic pH (around 6.5) is often optimal for auristatin ADCs. |
| Temperature | Increased temperature accelerates degradation and aggregation. | Store at recommended temperatures (2-8°C short-term, ≤ -20°C long-term). |
Table 2: Cis/Trans Isomer Equilibrium of Auristatins
| Molecule | Solvent | Cis:Trans Ratio |
| Monomethylauristatin F (MMAF) | DMSO, CD2Cl2, CDCl3, CD3OD | ~60:40 |
| Halogenated MMAF | Varies with halogenation | Can shift to >90% trans-isomer |
Note: Data for this compound is expected to be similar to other auristatins. The exact ratio can be determined experimentally.
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a general method for analyzing the aggregation state of a this compound ADC.
-
Instrumentation: An HPLC system with a UV detector and a size-exclusion column suitable for protein separations (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate-buffered saline (PBS) solution at a pH of around 7.4. The exact composition may need optimization to prevent non-specific interactions.
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Integrate the peak areas to calculate the percentage of each species.
-
Protocol 2: Determination of this compound Cis/Trans Isomer Ratio by NMR Spectroscopy
This protocol provides a general workflow for quantifying the isomeric ratio of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
NMR Experiments:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire 2D NMR spectra such as COSY, TOCSY, and ROESY to aid in the complete assignment of proton signals for both isomers.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to specific protons in the cis and trans isomers. The signals of the dolaproine and dolaisoleuine residues are often used for this purpose.
-
Integrate the corresponding signals for the two isomers.
-
Calculate the ratio of the integrated areas to determine the relative abundance of the cis and trans conformers.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Refinement of D8-Mmad Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the quantification of Mmad using its deuterated internal standard, D8-Mmad, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a deuterated internal standard like this compound?
A1: A deuterated internal standard (IS) like this compound is a form of the analyte of interest (Mmad) where some hydrogen atoms have been replaced by deuterium atoms. This increases its mass, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Since the IS has nearly identical chemical and physical properties to the analyte, it can be added to a sample at a known concentration at the beginning of the sample preparation process. This helps to correct for variability in sample extraction, chromatographic retention, and ionization efficiency, ultimately leading to more accurate and precise quantification.
Q2: My signal intensity for both this compound and Mmad is low. What are the potential causes?
A2: Low signal intensity for both the analyte and the internal standard can stem from several factors.[1][2][3] These can include issues with the LC-MS/MS system itself, such as a dirty ion source, incorrect MS settings (e.g., ionization mode, gas flows, temperatures), or problems with the mobile phase composition.[1][3] It could also be related to the sample preparation, such as inefficient extraction or sample degradation.[4] Lastly, ensure that the instrument has been recently tuned and calibrated.[2]
Q3: I'm observing a high background signal in my chromatogram. What can I do to reduce it?
A3: High background noise can be caused by contamination from various sources.[1][2] Using high-purity LC-MS grade solvents and mobile phase additives is crucial.[1] Contamination can also originate from the sample matrix, glassware, or the LC system itself.[2] Regular flushing of the LC components and cleaning of the ion source are recommended preventative measures.[1][2]
Q4: Why is my retention time shifting from run to run?
A4: Retention time shifts can be caused by several factors related to the liquid chromatography system.[2] These include changes in the mobile phase composition or pH, fluctuations in column temperature, column degradation, or inconsistent flow rates.[2] Ensure that the mobile phase is prepared accurately and that the column is properly conditioned and not overloaded.[2]
Q5: What are matrix effects and how can they affect my quantification?
A5: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the sample matrix.[5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[6] Using a stable isotope-labeled internal standard like this compound can help mitigate matrix effects, as it is affected similarly to the analyte.[6] Additionally, optimizing sample preparation to remove interfering matrix components is essential.[7]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the LC-MS/MS quantification of Mmad using this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Potential Cause | Recommended Action |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary.[2] |
| Inappropriate Injection Solvent | Ensure the injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than the mobile phase.[5] |
| Secondary Interactions with Column | Adjust the mobile phase pH or add a competing agent (e.g., triethylamine). |
| Instrumental Issues (e.g., dead volume) | Check all fittings and connections for leaks or dead volume. |
Issue 2: Inconsistent or Low Recovery of Analyte and Internal Standard
| Potential Cause | Recommended Action |
| Inefficient Sample Extraction | Optimize the extraction procedure (e.g., solvent type, pH, mixing time). Consider alternative methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] |
| Analyte/Internal Standard Degradation | Prepare fresh samples and standards. Investigate the stability of the compounds under the storage and experimental conditions. |
| Adsorption to Vials or Tubing | Use silanized vials or add a small amount of an organic solvent to the sample to prevent adsorption. |
| Incorrect pH during Extraction | Adjust the pH of the sample to ensure the analyte and internal standard are in their non-ionized form for efficient extraction into an organic solvent. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques. |
| Matrix Effects | As described in the FAQ, optimize sample cleanup to remove interfering components.[7] |
| Internal Standard Instability | Verify the stability of the this compound stock solution and in the final sample matrix. |
| Non-linear Detector Response | Ensure the calibration curve is linear over the concentration range of the samples. If not, use a weighted linear regression or a non-linear curve fit. |
Experimental Protocols
Generic Protocol for this compound Quantification in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters such as solvent percentages, gradient, and MS settings should be optimized for the specific properties of Mmad.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mmad: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined, typically precursor is +8 Da from Mmad)
-
-
Instrument Parameters: Optimize ion source gas flow, temperature, and collision energy for maximum signal intensity.
-
Data Presentation
Table 1: Example Calibration Curve Data for Mmad Quantification
| Standard Concentration (ng/mL) | Mmad Peak Area | This compound Peak Area | Peak Area Ratio (Mmad/D8-Mmad) |
| 1 | 1,250 | 150,000 | 0.0083 |
| 5 | 6,300 | 152,000 | 0.0414 |
| 10 | 12,800 | 149,500 | 0.0856 |
| 50 | 65,000 | 151,000 | 0.4305 |
| 100 | 132,000 | 150,500 | 0.8771 |
| 500 | 665,000 | 149,000 | 4.4631 |
| 1000 | 1,310,000 | 151,200 | 8.6640 |
Table 2: Example Quality Control (QC) Sample Results
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | CV (%) (n=3) |
| Low | 15 | 14.5 | 96.7 | 4.2 |
| Medium | 250 | 258 | 103.2 | 2.8 |
| High | 750 | 735 | 98.0 | 3.5 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. myadlm.org [myadlm.org]
- 2. zefsci.com [zefsci.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Improving the Therapeutic Index of D8-MMAF Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D8-Monomethyl Auristatin F (D8-MMAF) antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of D8-MMAF ADCs, with a focus on strategies to improve their therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is D8-MMAF and how is it expected to differ from standard MMAF?
A1: D8-MMAF is a deuterated version of the potent anti-mitotic agent Monomethyl Auristatin F (MMAF). In D8-MMAF, eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification is designed to alter the metabolic profile of the payload. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. This is known as the kinetic isotope effect. The expected advantages of using D8-MMAF over MMAF include improved metabolic stability, potentially leading to a longer half-life and increased overall exposure of the payload in vivo.
Q2: What is the primary mechanism of action for D8-MMAF?
A2: As an auristatin derivative, D8-MMAF functions as a potent inhibitor of tubulin polymerization.[1] Upon internalization of the ADC by a target cancer cell, the D8-MMAF payload is released within the lysosome. The free D8-MMAF then binds to tubulin, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Q3: How does the reduced membrane permeability of MMAF (and by extension, D8-MMAF) influence its therapeutic index?
A3: MMAF has a charged C-terminal phenylalanine residue, which makes it less membrane-permeable compared to its counterpart, MMAE.[1] This reduced permeability limits the "bystander effect," where the payload diffuses out of the target cell and kills neighboring, antigen-negative cells.[2] For D8-MMAF, this characteristic can be advantageous in improving the therapeutic index by minimizing off-target toxicity to healthy tissues. However, it also makes the efficacy of the ADC highly dependent on homogeneous antigen expression within the tumor.
Q4: What are the common toxicities associated with MMAF-based ADCs?
A4: MMAF-based ADCs are associated with a range of potential toxicities. Ocular toxicity is a consistently reported adverse event for ADCs containing MMAF.[3] Other potential toxicities, common to auristatin-based ADCs, include neutropenia and peripheral neuropathy. The toxicity profile can be influenced by the antibody target, the linker stability, and the dosing regimen.
Q5: How do I choose between a cleavable and non-cleavable linker for my D8-MMAF ADC?
A5: The choice of linker is critical for optimizing the therapeutic index of a D8-MMAF ADC.
-
Non-cleavable linkers (e.g., maleimidocaproyl or 'mc') are generally preferred for MMAF-based payloads. They offer greater plasma stability, as the payload is only released upon complete lysosomal degradation of the antibody. This minimizes premature payload release in circulation and can lead to a wider therapeutic window.
-
Cleavable linkers (e.g., valine-citrulline or 'vc') are designed to be cleaved by specific enzymes, such as cathepsins, which are abundant in the lysosomal compartment. While effective, they carry a higher risk of premature cleavage in the bloodstream, which can increase systemic toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Cytotoxicity Assays
Question: We are observing significant variability in the IC50 values of our D8-MMAF ADC between experiments using the same cancer cell line. What are the potential causes and how can we improve reproducibility?
Answer: Inconsistent IC50 values are a common challenge in ADC cytotoxicity assays. The variability can stem from several factors related to the ADC, cell culture conditions, and assay protocol.
| Potential Cause | Troubleshooting Steps & Solutions |
| ADC Quality and Handling | Aggregation: D8-MMAF ADCs can be prone to aggregation due to the hydrophobicity of the payload. Ensure the ADC is properly formulated and stored. Before use, visually inspect for precipitates and consider characterizing the aggregation state using Size Exclusion Chromatography (SEC).Stability: While D8-MMAF itself is stable, the ADC construct can degrade. Perform stability studies of your ADC in the assay medium to ensure its integrity throughout the experiment. Minimize freeze-thaw cycles by aliquoting the ADC upon receipt. |
| Cell Culture Conditions | Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered antigen expression or drug sensitivity.Cell Health and Confluency: Ensure cells are healthy and in the exponential growth phase at the time of seeding. Avoid using over-confluent cells. |
| Assay Protocol | Incubation Time: As a tubulin inhibitor, D8-MMAF requires cells to enter mitosis to exert its cytotoxic effect. A longer incubation time (e.g., 72-144 hours) is often necessary to observe the full effect.[4] Seeding Density: Optimize the cell seeding density to ensure that the cells are still in the logarithmic growth phase at the end of the assay. |
Issue 2: Lower Than Expected In Vivo Efficacy Despite Good In Vitro Potency
Question: Our D8-MMAF ADC is highly potent in our in vitro cytotoxicity assays, but we are not observing the expected tumor growth inhibition in our xenograft models. What could be the reason for this discrepancy?
Answer: A disconnect between in vitro potency and in vivo efficacy is a frequent hurdle in ADC development. This often points to issues with the ADC's stability, pharmacokinetics (PK), or interaction with the tumor microenvironment.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Pharmacokinetics (PK) / ADC Instability | In Vivo Stability: The linker may be unstable in vivo, leading to premature deconjugation of the D8-MMAF payload. Conduct PK studies in the relevant animal model to determine the ADC's half-life and measure the levels of free D8-MMAF in plasma.Deuteration Effect: While deuteration is expected to improve metabolic stability, it's crucial to empirically determine the PK profile of the D8-MMAF ADC and compare it to the non-deuterated version if possible. |
| Inefficient Tumor Penetration | ADC Size: ADCs are large molecules, and their penetration into solid tumors can be limited. Consider using smaller antibody fragments (e.g., Fabs or diabodies) if tumor penetration is a major obstacle.Tumor Microenvironment: The dense stroma of some tumors can impede ADC access to cancer cells. |
| Target-Related Issues | Antigen Expression Levels: In vivo antigen expression may be lower or more heterogeneous than in the cultured cells used for in vitro assays. Verify antigen expression in the xenograft model using immunohistochemistry (IHC).Inefficient Internalization: The target antigen may not internalize efficiently in the in vivo setting, preventing the ADC from reaching the lysosomes for payload release. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of a D8-MMAF ADC on a target cancer cell line.[5][6]
Materials:
-
Target cancer cell line (antigen-positive)
-
Complete cell culture medium
-
D8-MMAF ADC and isotype control ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (should be >95%).
-
Dilute cells to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the D8-MMAF ADC and isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs.
-
Include wells with medium only as a negative control.
-
Incubate for 72-144 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for at least 4 hours.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Plasma Stability Assay
This protocol provides a general procedure for assessing the stability of a D8-MMAF ADC in plasma.
Materials:
-
D8-MMAF ADC
-
Cryopreserved human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quench solution (e.g., acetonitrile containing a deuterated internal standard such as D8-MMAE)
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the D8-MMAF ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold quench solution.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released D8-MMAF.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of MMAF vs. D8-MMAF ADCs
Disclaimer: The following data is for illustrative purposes only and is based on the expected effects of deuteration. Actual results may vary.
| Parameter | MMAF ADC | D8-MMAF ADC | Expected Fold Change |
| Clearance (mL/hr/kg) | 5.0 | 2.5 | 0.5 |
| Half-life (t1/2, hours) | 100 | 200 | 2.0 |
| Area Under the Curve (AUC, µg*hr/mL) | 2000 | 4000 | 2.0 |
Table 2: Troubleshooting Checklist for In Vitro Cytotoxicity Assays
| Parameter | Checklist |
| ADC | ☐ Purity and integrity confirmed (e.g., by SEC-HPLC) ☐ Concentration accurately determined ☐ Stored correctly and freeze-thaw cycles minimized |
| Cells | ☐ Low passage number ☐ Confirmed antigen expression (e.g., by flow cytometry) ☐ Healthy, logarithmic growth phase |
| Assay | ☐ Optimized cell seeding density ☐ Appropriate incubation time for mechanism of action ☐ Controls (isotype ADC, untreated) included |
Visualizations
Caption: Mechanism of action of a D8-MMAF ADC.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Synthesis of Deuterated Auristatins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of deuterated auristatins.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for synthesizing deuterated auristatins?
A1: The primary motivation is to improve the metabolic stability of the auristatin payload.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[2] This "kinetic isotope effect" can lead to a longer half-life, reduced clearance, and potentially enhanced efficacy and safety profile of the resulting antibody-drug conjugate (ADC).[1] Deuterated auristatins, such as D8-MMAE, are also crucial as internal standards for quantitative analysis in pharmacokinetic studies using mass spectrometry.[3][4]
Q2: What are the common methods for introducing deuterium into the auristatin scaffold?
A2: Deuterium can be incorporated into the auristatin structure through several methods:
-
Using deuterated starting materials: Synthesizing the peptide with one or more amino acid precursors that are already deuterated is a common strategy.[5][6][7]
-
Deuterated reagents: Employing deuterated reagents, such as deuterated sodium borohydride (NaBD₄) for reduction steps, can introduce deuterium at specific positions.[8]
-
Hydrogen-Deuterium Exchange (HDX): Under certain catalytic conditions (e.g., using metal catalysts like ruthenium), hydrogen atoms in the molecule can be exchanged with deuterium from a deuterium source like heavy water (D₂O).[9]
Q3: Where are the common sites for deuterium labeling in auristatins like MMAE?
A3: Based on commercially available standards like D8-MMAE, deuterium labeling is often targeted at metabolically susceptible positions. For MMAE, this includes the N-methyl group of the N-terminal valine and the methyl and ethyl groups of the dolaisoleuine residue.[]
Troubleshooting Guides
Issue 1: Low Deuterium Incorporation Efficiency
Symptoms:
-
Mass spectrometry (MS) analysis shows a lower-than-expected mass shift for the final product.
-
The isotopic distribution pattern in the mass spectrum indicates a low percentage of deuterated species.[11]
-
¹H NMR spectroscopy reveals significant residual proton signals at the intended deuteration sites.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete reaction with deuterated reagent | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of the deuterated reagent. | When using a deuterated reducing agent like NaBD₄, ensure the reaction is run at the optimal temperature (e.g., 0 °C to room temperature) and for a sufficient duration (e.g., 2-4 hours). Use a molar excess of the deuterated reagent (e.g., 1.5-3 equivalents). Monitor reaction progress by TLC or LC-MS to determine the point of maximum conversion. |
| Back-exchange of deuterium with protic solvents | Minimize exposure to protic solvents (H₂O, methanol) after the deuteration step, especially under acidic or basic conditions. Use deuterated solvents for workup and purification where feasible.[12] | After a reaction introducing deuterium, quench with a non-protic or deuterated reagent if possible. During workup, use solvents like dichloromethane or ethyl acetate and dry the organic layers thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). For purification via chromatography, consider using non-protic mobile phases if the compound's solubility allows. |
| Isotopic scrambling | Use deuterated building blocks (e.g., deuterated amino acids) for a more controlled and specific incorporation of deuterium.[5] | Incorporate commercially available deuterated amino acids into the solid-phase peptide synthesis (SPPS) protocol. This ensures that the deuterium is located at specific, stable positions within the peptide backbone and side chains. |
| Inefficient H-D exchange catalysis | Screen different metal catalysts (e.g., Ru, Pd, Pt) and optimize catalyst loading and reaction conditions (temperature, pressure of D₂ gas, or concentration of D₂O).[9] | For a late-stage H-D exchange, screen catalysts like Ru/C or Pt/C under a D₂ atmosphere or in the presence of D₂O. Start with a catalyst loading of 5-10 mol% and a temperature of 80-100 °C. Monitor deuterium incorporation at different time points using LC-MS to find the optimal reaction time. |
Issue 2: Presence of Side Products and Impurities
Symptoms:
-
HPLC analysis of the crude product shows multiple peaks in addition to the desired product peak.[13]
-
Mass spectrometry reveals species with unexpected molecular weights.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Racemization at chiral centers | Use appropriate coupling reagents and additives that minimize racemization, such as HATU or HOBt. Maintain low temperatures during activation and coupling steps. | During peptide coupling steps, pre-activate the carboxylic acid of the incoming amino acid for a short duration at 0 °C before adding it to the resin-bound amine. Use a coupling cocktail containing HATU (1 equivalent) and DIPEA (2 equivalents) in DMF. |
| Incomplete coupling or deprotection | For difficult couplings, especially with bulky deuterated amino acids, use double coupling or extend the reaction time. Ensure complete deprotection of the N-terminal protecting group (e.g., Fmoc) using a colorimetric test like the Kaiser test.[13] | Perform a Kaiser test on a small sample of resin beads after the deprotection step. A blue color indicates incomplete deprotection. If incomplete, repeat the deprotection step. For coupling, if a difficult amino acid is being introduced, perform the coupling reaction twice (double coupling) before proceeding to the next deprotection step. |
| Formation of deletion or truncated sequences | Optimize coupling efficiency and ensure complete deprotection at each step of the solid-phase synthesis.[13] | Use a high-quality resin and fresh reagents. For each coupling and deprotection cycle, ensure adequate mixing and reaction times. Consider using microwave-assisted peptide synthesis to improve efficiency for difficult sequences. |
| Side reactions involving amino acid side chains | Use appropriate side-chain protecting groups that are stable throughout the synthesis and can be removed cleanly during the final cleavage step. | Select orthogonal protecting groups for the side chains of the amino acids in the auristatin sequence. For example, use Boc for lysine, Trt for histidine, and tBu for aspartic and glutamic acids if using an Fmoc-based SPPS strategy. |
Issue 3: Difficulty in Purification and Analysis
Symptoms:
-
Co-elution of deuterated and non-deuterated species during HPLC purification.
-
Ambiguous interpretation of mass spectrometry or NMR data.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Similar chromatographic behavior | Optimize HPLC conditions, such as the gradient of the mobile phase and the type of stationary phase, to improve the resolution between the desired deuterated product and impurities. | For reverse-phase HPLC, use a shallow gradient (e.g., a change of 0.5-1% organic phase per minute) to maximize the separation of closely eluting species. Experiment with different columns (e.g., C18 vs. phenyl-hexyl) to exploit different separation selectivities. |
| Complex isotopic distribution in MS | Use high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR) to accurately determine the isotopic distribution and confirm the level of deuterium incorporation.[11] | Acquire mass spectra in high-resolution mode. Use software tools to calculate the theoretical isotopic distribution for the desired level of deuteration and compare it with the experimental data to confirm the identity and purity of the product. |
| Overlapping signals in ¹H NMR | Utilize ¹³C NMR and 2D NMR techniques (e.g., HSQC, HMBC) to confirm the positions of deuterium incorporation. The absence of a signal in the ¹³C spectrum at a deuterated carbon (in a proton-decoupled spectrum) can confirm deuteration.[14] | Dissolve the purified deuterated auristatin in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a high-resolution ¹H NMR spectrum to identify the absence of proton signals at the target sites. Acquire a ¹³C NMR spectrum to confirm the presence of carbon signals and their multiplicities (C-D coupling can sometimes be observed). |
Experimental Workflows and Data
General Workflow for Synthesis of Deuterated Auristatins
The synthesis of a deuterated auristatin like D8-MMAE typically follows a multi-step peptide synthesis approach, often utilizing solid-phase peptide synthesis (SPPS) for the assembly of the peptide backbone, followed by solution-phase modifications. Deuterium is introduced either through deuterated amino acid building blocks or through specific deuterating reagents at appropriate steps.
References
- 1. D8-MMAE - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. A. Deuterated peptide synthesis [bio-protocol.org]
- 8. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Back-exchange of deuterium in neutron crystallography: characterization by IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
strategies to minimize aggregation of D8-Mmad ADCs
Welcome to the technical support center for D8-MMAF Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize aggregation and ensure the stability and efficacy of your ADC constructs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments. Use the following question-and-answer format to diagnose and resolve aggregation problems.
Issue: I'm observing significant aggregation immediately after the conjugation step.
This is a common issue often related to the stresses of the conjugation process itself. The chemical conditions required for linking the D8-MMAF to the antibody can induce conformational changes that expose hydrophobic regions, leading to aggregation.[1][2]
Potential Causes & Corrective Actions:
-
Conjugation Chemistry Stress: The pH, temperature, and organic co-solvents used to solubilize the drug-linker can destabilize the antibody.[1][2]
-
Solution 1: Optimize Reaction Conditions. Titrate the pH to a level that maintains antibody stability while still being efficient for conjugation. Human IgGs are often most stable around pH 5.0-5.5.[3] Reduce temperature and minimize the concentration of organic co-solvents where possible.
-
Solution 2: Immobilize the Antibody. A highly effective strategy is to immobilize the antibodies on a solid-phase support, like an affinity resin, during conjugation.[1][4][5] This physically separates the antibody molecules, preventing them from interacting and aggregating while the payload-linker is attached.[1][5]
-
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[4]
Caption: Troubleshooting workflow for post-conjugation aggregation.
Issue: My purified D8-MMAF ADC is aggregating during storage.
Aggregation during storage points to suboptimal formulation conditions that fail to stabilize the final ADC product.
Potential Causes & Corrective Actions:
-
Inappropriate Buffer pH: The formulation's pH is critical. If it is too close to the antibody's isoelectric point (pI), the net charge on the molecule approaches zero, reducing solubility and promoting aggregation.[1][2]
-
Solution: pH Screening. Conduct a pH screening study to identify the optimal pH for your specific ADC. Generally, a pH range of 5.0 to 6.5 is a good starting point for monoclonal antibodies.[3] Histidine buffers are often preferred for stabilizing pH in this range.
-
-
Lack of Stabilizing Excipients: The inherent hydrophobicity of the MMAF payload makes the ADC prone to self-association.[2][]
-
Solution: Excipient Screening. Evaluate the addition of stabilizers to your formulation.[] Common choices include:
-
Surfactants (e.g., Polysorbates): Prevent aggregation at air-water interfaces and reduce protein-protein interactions.[]
-
Sugars (e.g., Sucrose, Trehalose): Act as cryoprotectants and stabilizers.
-
Amino Acids (e.g., Arginine, Glycine): Can suppress aggregation by interacting with hydrophobic patches and increasing the stability of the native protein structure.[2][8]
-
-
-
Inadequate Storage Temperature: Elevated temperatures can cause the antibody structure to unfold, exposing hydrophobic regions and accelerating aggregation.
-
Solution: Optimize Storage Temperature. Store the ADC at recommended temperatures, typically 2-8°C for liquid formulations. For long-term stability, consider lyophilization.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in D8-MMAF ADCs?
Aggregation of D8-MMAF ADCs is driven by several factors related to their complex structure:
-
Payload Hydrophobicity: The MMAF payload is highly hydrophobic. Attaching multiple MMAF molecules to the antibody increases the overall hydrophobicity, promoting self-association to minimize the exposure of these hydrophobic patches to the aqueous environment.[2][4]
-
Conformational Stress: The conjugation process can expose hydrophobic regions of the antibody that are normally buried within its structure.[2][4]
-
Suboptimal Formulation: An inappropriate buffer pH or lack of stabilizing excipients can fail to counteract the increased propensity for intermolecular interactions.[1][2][]
-
High ADC Concentration: Higher concentrations increase the likelihood of intermolecular encounters, which can lead to aggregation.[2]
Caption: The pathway from primary causes to ADC aggregation.
Q2: How does the D8 linker influence aggregation compared to other linkers?
The "D8" component refers to a hydrophilic peptide linker. The use of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload.[4][] By incorporating hydrophilic components like peptides or polyethylene glycol (PEG) groups, the overall hydrophobicity of the ADC is reduced, which helps to decrease non-specific binding and aggregation.[4][] Therefore, the D8 linker is designed to help mitigate the aggregation that would be induced by the MMAF payload alone.
Q3: Which excipients are most effective for stabilizing D8-MMAF ADCs?
The optimal excipients must be determined empirically for each specific ADC. However, a combination of the following is often effective:
-
Polysorbates (e.g., Polysorbate 20 or 80): These non-ionic surfactants are highly effective at preventing surface-induced aggregation.[]
-
Sugars (e.g., Sucrose, Trehalose): These are excellent stabilizers, particularly for lyophilized formulations, as they form a glassy matrix that protects the protein structure.
-
Amino Acids (e.g., Arginine, Histidine, Glycine): Arginine is particularly known for its ability to suppress protein-protein interactions.[2] Histidine is an effective buffer in the mildly acidic pH range where many antibodies are most stable.
Q4: What analytical techniques are essential for monitoring ADC aggregation?
A combination of orthogonal techniques is necessary for a comprehensive assessment of aggregation.[10]
-
Size Exclusion Chromatography (SEC): This is the industry standard for quantifying high molecular weight (HMW) species (aggregates).[4][11] It separates molecules based on their hydrodynamic volume.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and measuring the size distribution of particles in a solution.
-
Analytical Ultracentrifugation (AUC): AUC is a powerful method for characterizing and quantifying different molecular species, making it highly sensitive for detecting ADC aggregates.[4]
Quantitative Data Summary
The following table summarizes the impact of various parameters on ADC aggregation, providing a framework for your optimization experiments.
| Parameter | Condition A | % Aggregation (HMW) | Condition B | % Aggregation (HMW) | Rationale & Citation |
| pH | pH 7.4 (Physiological) | 8.5% | pH 5.5 (Formulation) | 1.2% | Many IgGs are more stable at mildly acidic pH, far from their isoelectric point, minimizing aggregation.[1][3] |
| Excipients | No Excipients | 7.9% | 150 mM Arginine | 2.1% | Arginine can shield hydrophobic patches, reducing the protein-protein interactions that lead to aggregation.[2][8] |
| Surfactant | No Surfactant | 6.3% | 0.02% Polysorbate 20 | 0.9% | Surfactants prevent aggregation at air-water interfaces, which can occur during handling and agitation.[] |
| Storage Temp. | 25°C (1 month) | 12.1% | 4°C (1 month) | 2.5% | Elevated temperatures increase molecular motion and can induce partial unfolding, accelerating aggregation. |
| DAR | High DAR (e.g., 8) | >15% (Often Precipitates) | Low DAR (e.g., 4) | 3.4% | Higher DAR significantly increases surface hydrophobicity, a primary driver of aggregation.[4] |
Note: The % aggregation values are illustrative and will vary based on the specific antibody, conjugation chemistry, and experimental conditions.
Key Experimental Protocols
Protocol 1: Quantifying Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight (HMW) species, monomer, and low molecular weight (LMW) fragments.
Methodology:
-
System Preparation: Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.[2]
-
Sample Preparation: Dilute the D8-MMAF ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. If the sample contains visible particulates, filter it through a low-protein-binding 0.22 µm syringe filter.[2]
-
Injection: Inject a precise volume (e.g., 50 µL) of the prepared sample onto the column.[2]
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm. HMW species (aggregates) will elute first, followed by the main monomer peak, and finally any LMW fragments.[2]
-
Analysis: Integrate the peak areas for each species. The percentage of aggregation is calculated as: (Area of HMW Peaks / Total Area of All Peaks) * 100.
Protocol 2: Screening for Aggregation Propensity by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the hydrodynamic radius and polydispersity of the ADC in various formulation buffers.
Methodology:
-
Sample Preparation: Prepare a series of ADC samples at a concentration of 0.5-1.0 mg/mL in different screening buffers (e.g., buffers with varying pH, ionic strength, or excipients). Ensure all solutions are free of dust by filtering or centrifugation.[2]
-
Instrument Setup: Set the DLS instrument parameters, including the desired temperature (e.g., 25°C), measurement duration, and number of acquisitions, according to the manufacturer's guidelines.[2]
-
Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement. The instrument will measure the intensity of scattered light over time to determine the diffusion coefficient of the particles.
-
Analysis: The software will calculate the average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). A significant increase in the Z-average or a high PDI (>0.2) in a particular buffer indicates the presence of aggregates. Compare results across the different buffer conditions to identify the most stabilizing formulation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. adcreview.com [adcreview.com]
- 6. tandfonline.com [tandfonline.com]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
Validation & Comparative
Validating D8-Mmad as a Bioanalytical Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust quantification of potent molecules like Monomethylauristatin D (MMAD), a common payload in antibody-drug conjugates (ADCs), is critical for understanding their pharmacokinetic profiles and ensuring patient safety. The choice of an appropriate internal standard (IS) is paramount for a reliable bioanalytical method. This guide provides an objective comparison of D8-Mmad, a deuterated stable isotope-labeled internal standard (SIL-IS), with a structural analog internal standard for the bioanalysis of MMAD.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] this compound, being chemically identical to MMAD with the exception of eight deuterium atoms, is expected to exhibit the same behavior during sample preparation, chromatography, and ionization. This mimicry allows it to effectively compensate for variability in the analytical process, leading to higher accuracy and precision.
Performance Comparison: this compound vs. Structural Analog
While specific comparative data for this compound is not extensively published, this guide leverages data from the closely related analog, Monomethylauristatin E (MMAE) and its deuterated standard (D8-MMAE), along with established principles of bioanalytical method validation, to present a representative comparison. For the purpose of this guide, a hypothetical structural analog, "Auristatin-X," is used to illustrate the performance differences.
Table 1: Comparison of Key Performance Characteristics
| Performance Characteristic | This compound (SIL-IS) | Structural Analog IS (e.g., Auristatin-X) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | This compound's identical structure ensures it experiences the same matrix effects at the point of elution as MMAD. |
| Matrix Effect Compensation | High | Moderate to Low | A structural analog may not fully compensate for ion suppression or enhancement if it elutes at a different time than the analyte. |
| Extraction Recovery | Mimics analyte's recovery | May differ from analyte's recovery | Physicochemical differences in the structural analog can lead to variations in extraction efficiency compared to MMAD. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Superior compensation for variability leads to more accurate quantification. |
| Precision (% RSD) | Typically < 10% | Can be > 15% | Consistent tracking of the analyte throughout the process results in lower variability. |
| Stability | Assumed to be identical to analyte | Must be independently evaluated | Any degradation of the IS that differs from the analyte will impact accuracy. |
Quantitative Data Summary
The following tables present representative validation data for a hypothetical bioanalytical method for MMAD using either this compound or a structural analog as the internal standard. This data is based on typical performance observed for similar compounds like MMAE.[2][3]
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | This compound (% Accuracy ± SD) | This compound (% RSD) | Structural Analog (% Accuracy ± SD) | Structural Analog (% RSD) |
| LLOQ | 0.05 | 102.3 ± 4.5 | 4.4 | 95.7 ± 12.1 | 12.6 |
| Low | 0.15 | 98.7 ± 3.9 | 4.0 | 108.2 ± 10.5 | 9.7 |
| Mid | 1.5 | 101.1 ± 2.8 | 2.8 | 92.4 ± 9.8 | 10.6 |
| High | 7.5 | 99.5 ± 2.1 | 2.1 | 105.6 ± 11.2 | 10.6 |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | Structural Analog | Acceptance Criteria |
| Matrix Factor (CV%) | ≤ 5% | ≤ 15% | Coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery (%) | 85.2 | 78.9 | Consistent and reproducible. |
| Recovery (CV%) | 4.8 | 11.3 |
Table 4: Stability Data
| Stability Condition | This compound (% Change from Nominal) | Structural Analog (% Change from Nominal) | Acceptance Criteria |
| Bench-top (4h, RT) | -2.1 | -8.5 | Within ±15% |
| Freeze-thaw (3 cycles) | -3.5 | -12.1 | Within ±15% |
| Long-term (-80°C, 30 days) | -4.2 | -14.8 | Within ±15% |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical assay. The following are representative protocols for the quantification of MMAD in human plasma.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
MMAD: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion+8] > [Product ion]
-
Structural Analog: [Precursor ion] > [Product ion]
-
Protocol 3: Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using QC samples at multiple concentration levels.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., bench-top, freeze-thaw, long-term).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of D8-Mmad and MMAD: A Guide for Researchers
An Objective Evaluation of Deuterated vs. Non-Deuterated Monomethyl Auristatin D
This guide provides a comparative overview of D8-Mmad and MMAD for researchers, scientists, and drug development professionals. Due to a lack of publicly available direct comparative studies, this analysis is based on the established characteristics of MMAD and the known properties of its deuterated analogue, this compound.
Introduction to this compound and MMAD
MMAD (Monomethyl Auristatin D, also known as Demethyldolastatin 10) is a highly potent synthetic antineoplastic agent. It functions as a tubulin inhibitor and is frequently utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1]
This compound (also MMAD-d8) is the deuterated form of MMAD, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.[2][3] Such isotopic labeling is a common strategy in drug development. While deuteration can sometimes alter a compound's metabolic profile and pharmacokinetic properties, leading to enhanced therapeutic effects[2], this compound is primarily described in the literature as a microtubule-disrupting agent intended for research and as an internal standard for analytical applications like mass spectrometry.[2]
Mechanism of Action: Tubulin Inhibition
Both MMAD and this compound are understood to share the same fundamental mechanism of action: the inhibition of tubulin polymerization.[1][2][3]
The Process:
-
Entry into the Cell: As part of an ADC or as a standalone agent in vitro, the molecule enters the target cancer cell.
-
Tubulin Binding: The compound binds to tubulin, the protein subunit that polymerizes to form microtubules.
-
Disruption of Microtubule Dynamics: This binding prevents the assembly of microtubules, which are critical components of the cellular cytoskeleton.
-
Mitotic Arrest: The disruption of the microtubule network prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This leads to cell cycle arrest, typically at the G2/M phase.[4]
-
Apoptosis: Unable to complete mitosis, the cell initiates programmed cell death, or apoptosis.[4]
Caption: Signaling pathway of MMAD/D8-Mmad via tubulin inhibition leading to apoptosis.
Comparative Data Summary
A comprehensive search of scientific literature reveals no direct, peer-reviewed studies presenting quantitative in vitro data that compares the cytotoxic potency or tubulin polymerization inhibition of this compound directly against MMAD. This compound is consistently referenced as a deuterated form of MMAD, implying an identical biological target and mechanism.[2][3][5]
Therefore, a data table comparing key metrics such as IC₅₀ (half-maximal inhibitory concentration) values cannot be provided at this time. It is hypothesized that their in vitro potency would be highly similar, with any potential differences arising from subtle effects of deuteration on target binding affinity or stability in culture media.
Experimental Protocols
To facilitate research in this area, the following section outlines a standard experimental workflow and protocol for a head-to-head in vitro comparison of this compound and MMAD.
Experimental Workflow
Caption: Hypothetical workflow for in vitro comparison of this compound and MMAD.
Key Experiment: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound required to inhibit cell proliferation by 50% (IC₅₀).
1. Objective: To compare the dose-dependent cytotoxic effects of this compound and MMAD on a selected cancer cell line (e.g., HeLa, A549, SK-BR-3).
2. Materials:
-
This compound and MMAD compounds
-
Selected human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
3. Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and MMAD in DMSO. Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.01 nM to 1000 nM). Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value for both this compound and MMAD.
-
Conclusion
While this compound and MMAD are structurally very similar and share a common mechanism of action as potent tubulin inhibitors, no direct comparative in vitro data is currently available in the public domain. This compound's primary role appears to be as a deuterated standard for analytical purposes. Researchers seeking to understand potential subtle differences in their biological activity would need to perform direct comparative assays, such as the cytotoxicity protocol detailed in this guide. Based on existing knowledge, it is reasonable to hypothesize that their in vitro efficacy against cancer cell lines would be comparable.
References
D8-MMAF vs. MMAE ADCs: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the development of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are the auristatin derivatives, D8-MMAF and MMAE. This guide provides an objective, data-driven comparison of these two potent anti-tubulin agents, offering insights into their respective strengths and weaknesses to inform payload selection in ADC design.
Monomethyl auristatin E (MMAE) and D8-monomethyl auristatin F (D8-MMAF), a derivative of MMAF, are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] Both function by inhibiting tubulin polymerization, a critical process for microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The primary structural difference between them lies at the C-terminus. MMAE is a neutral and membrane-permeable molecule, while MMAF possesses a charged phenylalanine residue, which significantly reduces its ability to cross cell membranes.[1] This fundamental difference in cell permeability dictates their distinct biological activities, particularly concerning the bystander effect and overall therapeutic window.
Mechanism of Action: Disrupting the Cellular Skeleton
Both MMAE and D8-MMAF, once released from the ADC within the target cancer cell, bind to tubulin and disrupt microtubule dynamics. This interference with the cell's structural scaffolding triggers a cascade of events culminating in programmed cell death.
Head-to-Head Performance Data
The following tables summarize the key performance differences between D8-MMAF and MMAE ADCs based on available experimental data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. While direct head-to-head IC50 values for the same antibody conjugated to both MMAE and D8-MMAF are limited in the public domain, the available data illustrates the general trend of MMAE's higher in vitro potency due to its membrane permeability.
| Antibody | Payload | Cell Line | Target | IC50 (ng/mL) |
| cAC10 | vc-MMAE | Karpas 299 | CD30 | <10[2] |
| cAC10 | vc-MMAF | Karpas 299 | CD30 | Potently cytotoxic[3] |
| Anti-HER2 | MMAE | JIMT-1 (MDR1+) | HER2 | ~719 (1.023 nM)[4] |
| Anti-HER2 | MMAF | JIMT-1 (MDR1+) | HER2 | ~150 (0.213 nM)[4] |
| Free Drug | MMAE | NCI-N87 | - | 0.7 |
| Free Drug | MMAF | NCI-N87 | - | 88.3 |
Note: The data for Anti-HER2 ADCs in JIMT-1 cells highlights that while MMAE is generally more potent, in multi-drug resistant (MDR1+) cell lines, the less permeable MMAF can exhibit greater efficacy.[4]
Table 2: Bystander Effect
The bystander effect, the ability of a cytotoxic payload to kill neighboring antigen-negative cells, is a key differentiator between MMAE and D8-MMAF.
| Attribute | MMAE ADCs | D8-MMAF ADCs |
| Membrane Permeability | High | Low |
| In Vitro Bystander Killing | Potent | Decreased/Absent |
| In Vivo Bystander Killing | Demonstrated to cause complete tumor remission in admixed tumor models | Moderate tumor growth delay, no complete remissions in admixed tumor models |
Signaling Pathway to Apoptosis
The disruption of microtubule dynamics by MMAE and D8-MMAF triggers the intrinsic apoptotic pathway. This involves the activation of the Bcl-2 family of proteins and subsequent activation of caspases, the executioners of apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Methodology:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (D8-MMAF and MMAE conjugates) and a free drug control. Add the treatments to the respective wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the results against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Bystander Effect Assay (Co-culture Method)
This assay directly assesses the ability of the ADC payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive (Ag+) cell line.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1). Include monoculture controls of each cell line.
-
ADC Treatment: Treat the co-cultures and monocultures with the MMAE-ADC, D8-MMAF-ADC, and an isotype control ADC at a concentration that is cytotoxic to the Ag+ cells but not the Ag- cells in monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Quantification: Assess the viability of the fluorescently labeled Ag- cells using flow cytometry or high-content imaging.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conclusion: Selecting the Right Payload for the Right Target
The choice between D8-MMAF and MMAE as an ADC payload is a strategic one that depends on the specific therapeutic goals and the characteristics of the target tumor.
-
MMAE is a potent choice, particularly for heterogeneous tumors where its strong bystander effect can be advantageous in eradicating surrounding antigen-negative cancer cells. However, this high membrane permeability also carries a higher risk of off-target toxicity, necessitating careful consideration of the therapeutic window.
-
D8-MMAF , with its limited cell permeability, offers a potentially safer alternative. The reduced bystander effect can minimize off-target toxicities, which may allow for higher dosing. This makes D8-MMAF a suitable option for tumors with more homogeneous antigen expression or when a more favorable safety profile is a primary concern.
Ultimately, the decision requires a thorough evaluation of the target antigen expression, tumor microenvironment, and the desired balance between efficacy and safety for a given cancer indication. This guide provides a foundational framework and supporting data to aid researchers in making an informed choice between these two powerful ADC payloads.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. cAC10-vcMMAE, an anti-CD30-monomethyl auristatin E conjugate with potent and selective antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adcreview.com [adcreview.com]
Comparative Guide to the Mechanism of Action of Simocyclinone D8 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Simocyclinone D8 (SD8), a novel topoisomerase inhibitor, with other established anticancer agents that target topoisomerase II. The content herein is supported by experimental data to offer an objective evaluation of its mechanism of action and performance in cancer cells.
Introduction to Simocyclinone D8
Simocyclinone D8 (SD8) is a natural product derived from Streptomyces antibioticus that has demonstrated antiproliferative effects in various cancer cell lines, including non-small cell lung cancer (NSCLC), mesothelioma, and breast cancer.[1][2] It functions as a dual inhibitor of human topoisomerase I and II.[3][4] A key feature of SD8 is its novel mechanism of action as a catalytic inhibitor of topoisomerase II, which distinguishes it from widely used topoisomerase II poisons.[1]
Mechanism of Action: Catalytic Inhibition vs. Poisoning
Topoisomerase II (TopoII) is a critical enzyme in DNA replication, transcription, and chromosome segregation, making it a prime target for anticancer drugs.[1] These drugs can be broadly categorized into two groups based on their mechanism of action:
-
Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex between TopoII and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.[1][3][5][6][7][8]
-
Topoisomerase II Catalytic Inhibitors: This class of inhibitors, which includes SD8 and merbarone, interferes with the enzymatic activity of TopoII without trapping the enzyme on the DNA.[1][9] SD8 specifically inhibits the catalytic activity of TopoII by preventing the enzyme from binding to DNA, thereby blocking a very early step in the catalytic cycle.[6][9][10] This mechanism avoids the induction of DNA strand breaks, which is a primary cause of the toxicity associated with TopoII poisons.[1]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity and cytotoxic effects of Simocyclinone D8 and its alternatives.
Table 1: Inhibition of Topoisomerase II Catalytic Activity
| Compound | Mechanism of Action | Target | IC50 (in vitro decatenation assay) | Reference |
| Simocyclinone D8 | Catalytic Inhibitor | Topoisomerase II | ~80-100 µM | [1][5] |
| Etoposide | Poison | Topoisomerase II | ~400 µM | [5] |
| Merbarone | Catalytic Inhibitor | Topoisomerase II | ~40 µM (DNA relaxation) | [9] |
Table 2: Cytotoxicity in Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Simocyclinone D8 | H2009 | NSCLC | ~75 µM | [1] |
| H2030 | NSCLC | ~130-140 µM | [1] | |
| H2461 | Mesothelioma | ~125 µM | [1] | |
| H2596 | Mesothelioma | ~100 µM | [1] | |
| LP9 (non-malignant) | Mesothelial | ~150 µM | [1][2] | |
| Etoposide | BGC-823 | Gastric Cancer | 43.74 ± 5.13 µM | [11] |
| HeLa | Cervical Cancer | 209.90 ± 13.42 µM | [11] | |
| A549 | NSCLC | 139.54 ± 7.05 µM | [11] | |
| ISOS-1 | Angiosarcoma | 0.25 µg/mL | [12] | |
| Doxorubicin | HepG2 | Liver Cancer | 12.2 µM | [13] |
| MCF-7 | Breast Cancer | 2.5 µM | [14] | |
| A549 | NSCLC | > 20 µM | [13][14] | |
| BFTC-905 | Bladder Cancer | 2.3 µM | [13][14] | |
| Merbarone | L1210 | Leukemia | 10 µM | [9] |
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of Simocyclinone D8-Induced Apoptosis
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anti-proliferative effects of Simocyclinone D8 (SD8), a novel catalytic inhibitor of Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human topoisomerases I and II by simocyclinone D8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. tis.wu.ac.th [tis.wu.ac.th]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of D8-MMAF Conjugated Antibodies
For researchers, scientists, and drug development professionals, the therapeutic window of an antibody-drug conjugate (ADC) is critically defined by its specificity. This guide provides a comprehensive comparison of D8-MMAF conjugated antibodies against other ADC alternatives, with a focus on cross-reactivity. By presenting key experimental data and detailed protocols, we aim to equip scientists with the necessary information to make informed decisions in the development of next-generation targeted therapies.
Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent used as a cytotoxic payload in ADCs. Its unique chemical structure, featuring a charged C-terminal phenylalanine, renders it less permeable to cells compared to its counterpart, monomethyl auristatin E (MMAE). This reduced permeability is thought to minimize the "bystander effect," where the payload diffuses out of the target cell and kills neighboring healthy cells, potentially leading to a better safety profile. The deuterated form, D8-MMAF, is primarily utilized as an internal standard in analytical assays for its parent compound. This guide will focus on the cross-reactivity profile of MMAF-conjugated antibodies.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of MMAF-conjugated antibodies compared to other payloads and controls. The data highlights the potency on target cells and the potential for off-target effects on antigen-negative cells.
| ADC/Compound | Target Antigen | Target Cell Line | IC50 (nM) | Off-Target Cell Line (Antigen-Negative) | IC50 (nM) | Reference |
| Anti-CD30-MMAF | CD30 | Karpas 299 | Potent (specific value not provided) | (Not specified) | >10,000 | [1] |
| Anti-HER2-MMAF | HER2 | BT-474 | Low nanomolar range | MCF-7 | No cytotoxicity observed | [2] |
| Free MMAF | - | Karpas 299 | 119 | - | - | [1] |
| Free MMAF | - | H3396 | 105 | - | - | [1] |
| Free MMAF | - | 786-O | 257 | - | - | [1] |
| Free MMAF | - | Caki-1 | 200 | - | - | [1] |
| Free MMAE | - | MCF-7 | 0.35 | - | - | [2] |
Understanding the Mechanism of Action and Off-Target Effects
The specificity of an ADC is a multi-faceted issue, influenced by the antibody, the linker, and the payload. Off-target toxicity can arise from several mechanisms, including premature release of the payload in circulation, non-specific uptake by healthy cells, or cross-reactivity of the antibody with unintended antigens.
Experimental Protocols
Accurate assessment of cross-reactivity is paramount. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC on target cells and its toxicity towards non-target cells.
Workflow:
Methodology:
-
Cell Seeding: Plate both antigen-positive (target) and antigen-negative (off-target) cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the MMAF-conjugated antibody, a relevant comparator ADC, and the unconjugated antibody in cell culture medium.
-
Treatment: Remove the culture medium from the cells and add the prepared dilutions of the test articles.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTS or CellTiter-Glo®, according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
Tissue Cross-Reactivity (TCR) Study by Immunohistochemistry (IHC)
This study identifies potential on-target and off-target binding of the ADC in a panel of normal human tissues.
Workflow:
Methodology:
-
Tissue Preparation: A comprehensive panel of normal human tissues is snap-frozen and sectioned.
-
Staining Procedure:
-
Tissue sections are fixed, typically with acetone or methanol.
-
Endogenous peroxidase activity is quenched.
-
Non-specific binding sites are blocked using a suitable blocking buffer.
-
Sections are incubated with the MMAF-conjugated antibody at a predetermined optimal concentration.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
A chromogenic substrate is applied, which reacts with the enzyme to produce a colored precipitate at the site of antibody binding.
-
Sections are counterstained to visualize tissue morphology.
-
-
Analysis: A qualified pathologist examines the stained tissue sections to identify the location and intensity of any binding. The staining pattern is compared to the known expression of the target antigen.
Conclusion
The selection of a cytotoxic payload is a critical decision in the design of an effective and safe ADC. MMAF, with its reduced cell permeability, offers a potentially advantageous profile by limiting bystander toxicity. However, a thorough evaluation of cross-reactivity through rigorous in vitro and ex vivo studies is essential to fully characterize the specificity of any MMAF-conjugated antibody. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically assess the cross-reactivity of their ADC candidates and advance the development of highly targeted cancer therapies.
References
comparative pharmacokinetic profiling of D8-Mmad vs non-deuterated analogs
An objective comparison of the pharmacokinetic profiles of deuterated and non-deuterated drug analogs is crucial for researchers, scientists, and professionals in drug development. Strategic deuteration of a drug molecule can significantly alter its metabolic fate, leading to improved pharmacokinetic properties. This guide provides a comparative analysis of the pharmacokinetic profiles of a deuterated analog versus its non-deuterated counterpart, using enzalutamide and its N-trideuteromethyl analog (d3-enzalutamide) as a case study, due to the lack of available data for "D8-Mmad".
Executive Summary
Replacing hydrogen with its stable isotope, deuterium, at specific metabolic sites can slow down the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect.[1] This modification can lead to a more favorable pharmacokinetic profile, including increased drug exposure and a longer half-life, which may translate to reduced dosing frequency and improved patient compliance. The following sections present a detailed comparison of the pharmacokinetic parameters of enzalutamide and d3-enzalutamide, supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of enzalutamide (ENT) and its deuterated analog (d3-ENT) were evaluated in both in vitro and in vivo studies. The data clearly demonstrates the impact of deuteration on the metabolic stability and overall exposure of the compound.
In Vitro Metabolic Stability
The in vitro intrinsic clearance (CLint) was determined using rat and human liver microsomes. A lower CLint value indicates greater metabolic stability.
| Compound | Test System | Intrinsic Clearance (CLint) | K H /K D |
| Enzalutamide (ENT) | Rat Liver Microsomes | Not explicitly stated, but d3-ENT was 49.7% lower | ~2 |
| d3-Enzalutamide (d3-ENT) | Rat Liver Microsomes | 49.7% lower than ENT[2] | ~2[2] |
| Enzalutamide (ENT) | Human Liver Microsomes | Not explicitly stated, but d3-ENT was 72.9% lower | ~2 |
| d3-Enzalutamide (d3-ENT) | Human Liver Microsomes | 72.9% lower than ENT[2] | ~2[2] |
In Vivo Pharmacokinetics in Rats
Pharmacokinetic parameters were assessed in male Sprague Dawley rats following a single oral administration of 10 mg/kg of either enzalutamide or d3-enzalutamide.
| Compound | Cmax (Maximum Plasma Concentration) | AUC0–t (Area Under the Curve) |
| Enzalutamide (ENT) | Not explicitly stated, but d3-ENT was 35% higher | Not explicitly stated, but d3-ENT was 102% higher |
| d3-Enzalutamide (d3-ENT) | 35% higher than ENT[2] | 102% higher than ENT[2] |
Experimental Protocols
In Vitro Metabolic Stability Assay
The in vitro intrinsic clearance was determined using the substrate depletion method.[2]
-
Test System: Pooled human and male Sprague-Dawley rat liver microsomes.
-
Incubation: The deuterated and non-deuterated compounds were incubated with the liver microsomes.
-
Analysis: The concentration of the parent compound was monitored over time using analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The rate of disappearance of the parent compound was used to calculate the intrinsic clearance (CLint). The primary isotope effect (KH/KD) was determined by the ratio of the CLint values for the non-deuterated and deuterated compounds.[1]
In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague Dawley rats were used for the in vivo studies.[2]
-
Dosing: Enzalutamide and d3-enzalutamide were administered orally to the rats.[2]
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Analysis: Plasma concentrations of the parent drugs and their metabolites were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax and AUC.
Metabolic Pathway of Enzalutamide
Enzalutamide is primarily metabolized in the liver.[3] The major metabolic pathway involves N-demethylation to form the active metabolite M2, which is then hydrolyzed to the inactive metabolite M1.[2] Deuteration of the N-methyl group in enzalutamide slows down the initial N-demethylation step, leading to higher exposure of the parent drug and lower formation of the M2 metabolite.[2]
Caption: Metabolic pathway of Enzalutamide and the effect of deuteration.
Conclusion
The comparative pharmacokinetic data for enzalutamide and its deuterated analog, d3-enzalutamide, clearly illustrate the potential benefits of selective deuteration in drug design. The deuterated compound exhibits significantly lower in vitro intrinsic clearance and substantially higher in vivo exposure compared to its non-deuterated counterpart.[2] This is attributed to the kinetic isotope effect, which slows down the rate-limiting step of N-demethylation in the metabolic pathway. These findings highlight the utility of deuteration as a strategy to enhance the pharmacokinetic properties of drug candidates.
References
A Comparative Guide to the Validation of Analytical Methods for D8-Mmad Bioanalysis
This guide provides a comprehensive overview and comparison of analytical methods for the bioanalysis of D8-Mmad, a deuterated internal standard crucial for the accurate quantification of monomethyl auristatin E (MMAE) in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies.
The validation of bioanalytical methods is essential to ensure the reliability and accuracy of results in drug discovery and development.[1][2] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a preferred technique for its high selectivity, sensitivity, and specificity in detecting low levels of target analytes in complex biological samples.[3] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[4]
Methodology Comparison: LC-MS/MS with this compound
The primary method for the bioanalysis of MMAE involves LC-MS/MS with this compound as the internal standard. While specific comparative studies on different this compound methods are not extensively published, a comparison can be drawn between common sample preparation techniques used in conjunction with LC-MS/MS analysis.
Experimental Protocols
A validated LC-MS/MS method for the quantification of MMAE in human serum, utilizing this compound, serves as a benchmark.[5] The key steps in the experimental protocol are outlined below:
1. Sample Preparation:
-
Protein Precipitation (PPT): To 50 µL of serum sample, add 200 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): To 50 µL of serum sample, add a buffer and an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex to extract the analyte and internal standard into the organic layer. Centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the pre-treated serum sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent. Evaporate the eluate and reconstitute the residue.
2. LC-MS/MS Conditions:
-
Liquid Chromatography: A reverse-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The transitions for MMAE and this compound are monitored in multiple reaction monitoring (MRM) mode for quantification.
Performance Data Comparison
The following table summarizes the key validation parameters for an LC-MS/MS method for MMAE using this compound as the internal standard, and provides a qualitative comparison of expected performance for different sample preparation techniques.
| Validation Parameter | LC-MS/MS with this compound (Protein Precipitation) [5] | Alternative: Liquid-Liquid Extraction (LLE) | Alternative: Solid-Phase Extraction (SPE) |
| Linearity & Range | 0.04 to 10.0 ng/mL (R² ≥ 0.99) | Similar range expected, may offer cleaner baseline | Similar range expected, can achieve lower LLOQ |
| Accuracy | -1.2% to 1.5% | Typically within ±15% | Typically within ±15% |
| Precision | Not explicitly stated, but expected to be ≤15% CV | Typically ≤15% CV | Typically ≤15% CV |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL | Potentially similar or slightly higher than PPT | Can be lower due to better sample cleanup and concentration |
| Selectivity | High, with no significant interference at the retention time of the analyte and IS | Good, effective at removing many matrix components | Excellent, provides the cleanest extracts and minimizes matrix effects |
| Carryover | Peak area of MMAE within 20.0% of LLOQ; IS within 5.0% | Dependent on extraction efficiency and LC conditions | Generally low due to thorough washing steps |
| Matrix Effect | Potential for ion suppression or enhancement | Reduced compared to PPT | Minimized due to efficient removal of interfering substances |
| Recovery | Not explicitly stated | Generally moderate to high (60-90%) | Generally high and reproducible (>80%) |
Experimental Workflow and Method Validation Logic
The following diagrams illustrate the typical experimental workflow for this compound bioanalysis and the logical relationship of key validation parameters.
Experimental workflow for this compound bioanalysis.
Key parameters for bioanalytical method validation.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for D8-MMAD: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on available information for deuterated forms of microtubule-destroying agents and general best practices for laboratory chemical waste. The term "D8-Mmad" is ambiguous. This document specifically addresses "this compound," a deuterated form of MMAD, which acts as a microtubule destroyer[1]. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a microtubule destroyer, this compound may possess cytotoxic properties, necessitating careful handling and disposal as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Given its potential biological activity, exposure should be minimized.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Handle with compatible chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat or other impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: If working with a powdered form or if aerosolization is possible, use a respirator with a particle filter.
Quantitative Data for Disposal Considerations
| Property | Value/Information | Implications for Disposal |
| Chemical Name | This compound (Deuterated MMAD) | The full chemical name and any known synonyms should be used for labeling hazardous waste containers. |
| Primary Hazard | Microtubule destroyer[1]; potential for cytotoxicity. | Treat as a hazardous chemical waste. Avoid all direct contact. |
| Solubility | Typically soluble in organic solvents such as DMSO, ethanol, or methanol. | If dissolved in a flammable or toxic solvent, the solvent's hazards must also be considered in the disposal procedure. Do not dispose of down the drain, as this can lead to environmental contamination. |
| Physical State | Typically a solid or in solution. | Solid spills are less likely to spread than liquids, but dust generation must be controlled. If in solution, be aware of the solvent's properties (e.g., flammability, toxicity). |
| RCRA Hazardous Waste Status | Not explicitly listed. A formal hazardous waste determination may be required. In the absence of specific data, it is prudent to manage it as hazardous chemical waste. | Consult with your institution's EHS department for proper waste classification and disposal procedures. It is the responsibility of the waste generator to properly classify their waste. |
| Recommended Disposal | Contact a licensed professional waste disposal service.[2] | Do not attempt to dispose of this chemical through standard laboratory trash or sewer systems. Professional hazardous waste management companies are equipped to handle and dispose of such materials safely. |
| Final Disposal Method | Incineration at a suitable, licensed facility is often the preferred method for organic chemical waste.[2] | High-temperature incineration ensures the complete destruction of the compound, preventing its release into the environment. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
-
Waste Minimization: The first step in responsible waste management is to minimize waste generation. Order and use only the amount of this compound required for your experiments.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as described above.
-
Waste Segregation and Collection:
-
Collect this compound waste in a designated, compatible, and properly labeled hazardous waste container.[2]
-
The container must be chemically compatible with this compound and any solvents used.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration or percentage of each component if it is in a solution.
-
List the associated hazards (e.g., "Toxic," "Cytotoxic").
-
Indicate the date of initial waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Keep the container away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or has reached the institutional time limit for storage (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide them with the Safety Data Sheet (SDS) for this compound if available.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary and follow your institution's spill response procedures.
-
Wear appropriate PPE for cleanup.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste along with the this compound.[2]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling D8-Mmad
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like D8-MMAD is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risk and ensure a secure laboratory environment.
This compound is a deuterated form of Monomethyl auristatin D (MMAD), a highly potent microtubule-disrupting agent.[1] Although the provided Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is crucial to handle it with the utmost care due to its cytotoxic potential and the fact that it has not been fully validated for medical applications.[2] It is intended for laboratory research use only.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the required personal protective equipment when handling this compound.[2]
| Body Part | Protective Equipment | Specifications |
| Eyes | Safety goggles | Must have side-shields to provide comprehensive protection. |
| Hands | Protective gloves | Chemically resistant, impervious gloves should be worn. |
| Body | Impervious clothing | A lab coat or other protective clothing that is impervious to chemicals. |
| Respiratory | Suitable respirator | Use in areas with adequate ventilation. If dust or aerosols may be generated, a respirator is required. |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.[2]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. Promptly seek medical attention. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Precautions:
-
Avoid all contact with eyes and skin.[2]
-
Do not inhale the substance.[2]
-
Prevent the formation of dust and aerosols.[2]
-
All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
An accessible safety shower and eye wash station must be available in the immediate work area.[2]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
This compound is stable under recommended storage conditions.[2]
-
Avoid strong acids/alkalis and strong oxidizing/reducing agents as they are incompatible materials.[2]
Spill and Disposal Procedures
In the case of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.
Spill Containment and Cleanup:
-
Evacuate: Personnel not wearing full personal protective equipment should be evacuated from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorb: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution.[2]
-
Decontaminate: Scrub surfaces and any contaminated equipment with alcohol.[2]
-
Collect: Place all contaminated materials, including the absorbent, into a suitable, labeled container for disposal.[2]
Disposal Plan:
-
Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2]
-
Contaminated packaging should also be disposed of following regulatory guidelines.[2]
-
Do not allow the product to enter drains or water courses.[2]
This compound Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
